Tecarfarin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNTQDOVCLQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235788 | |
| Record name | Tecarfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867257-26-9 | |
| Record name | Tecarfarin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecarfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tecarfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tecarfarin's Mechanism of Action in Anticoagulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecarfarin (ATI-5923) is a novel oral anticoagulant that functions as a Vitamin K antagonist, representing a significant development in anticoagulation therapy.[1] Its mechanism of action is centered on the non-competitive inhibition of the enzyme Vitamin K epoxide reductase (VKOR), a critical component of the Vitamin K cycle.[2][3] By disrupting this cycle, this compound impairs the activation of essential clotting factors, thereby exerting its anticoagulant effect. A key differentiator from traditional Vitamin K antagonists like warfarin is its metabolic pathway; this compound is primarily metabolized by carboxylesterases, mitigating the risk of drug-drug interactions associated with the cytochrome P450 (CYP450) system.[1][4] This guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways.
Core Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound's anticoagulant properties stem from its potent inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is integral to the Vitamin K cycle, a biochemical pathway essential for the post-translational modification of several blood coagulation factors.
The Vitamin K cycle is responsible for the gamma-carboxylation of glutamate residues on Vitamin K-dependent proteins, including clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S. This carboxylation is crucial for their biological activity, enabling them to bind calcium ions and subsequently interact with phospholipid membranes, a necessary step in the coagulation cascade.
This compound, as a non-competitive inhibitor of VKORC1, disrupts the regeneration of the active, reduced form of Vitamin K (Vitamin K hydroquinone) from its oxidized form (Vitamin K epoxide). This depletion of reduced Vitamin K effectively halts the gamma-carboxylation of the aforementioned clotting factors, leading to the circulation of under-carboxylated, inactive forms. The net result is a dose-dependent reduction in the activity of these coagulation factors and a prolongation of clotting time, as measured by the prothrombin time (PT) and expressed as the International Normalized Ratio (INR).
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's activity and pharmacokinetics, with comparative data for warfarin where available.
Table 1: In Vitro VKORC1 Inhibition
| Compound | IC50 (µM) in Human Liver Microsomes | Inhibition Type |
| This compound | 0.67 | Non-competitive |
| Warfarin | 0.84 | Non-competitive |
| ATI-5900 (Metabolite) | 270 | Non-competitive |
Data sourced from studies using human liver microsomes.
Table 2: Pharmacokinetic Properties in Humans
| Parameter | This compound | Warfarin |
| Elimination Half-Life (t1/2) | 87 - 140 hours | Variable (dependent on CYP2C9 genotype) |
| Metabolism | Primarily by human carboxylesterase 2 (hCE-2) to inactive metabolite ATI-5900 | Primarily by CYP2C9 |
| Protein Binding | >99% | Highly protein bound |
| Mean Maintenance Dose (INR 1.5-2.0) | 13.9 mg (range 10.0-25.5 mg) | 5.3 mg (range 2.5-9.0 mg) |
Pharmacokinetic data is derived from various clinical studies in human volunteers.
Experimental Protocols
In Vitro VKORC1 Inhibition Assay in Human Liver Microsomes
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound on VKORC1 activity.
Objective: To quantify the inhibitory potency of this compound and its metabolites on human VKORC1.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
Warfarin (as a comparator)
-
ATI-5900 (this compound metabolite)
-
Vitamin K1 epoxide (substrate)
-
Incubation buffer
-
Appropriate cofactors
Methodology:
-
Incubation Preparation: All experimental incubations are performed in duplicate.
-
Substrate Concentration: A fixed concentration of Vitamin K1 epoxide (e.g., 3.25 µM) is used.
-
Inhibitor Concentrations: A range of concentrations for this compound, warfarin, and ATI-5900 are prepared. For Ki determination, inhibitory concentrations tested for this compound were 0.20, 0.65, 1.0, and 2.0 µM.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the incubation mixture containing HLM and the test compound.
-
Incubation: The mixture is incubated at a controlled temperature for a specified period.
-
Reaction Termination: The reaction is stopped, and the product (Vitamin K1) is extracted.
-
Quantification: The amount of Vitamin K1 produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of VKORC1 inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Pharmacokinetic and Pharmacodynamic Studies in Beagle Dogs
This protocol describes the in vivo evaluation of this compound's effects on coagulation parameters.
Objective: To assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and compare them to warfarin.
Animal Model: Beagle dogs.
Administration:
-
Continuous intravenous (i.v.) infusion.
-
Once daily (QD) oral dosing.
Pharmacodynamic Assessments:
-
Prothrombin Time (PT): Measured to assess the overall effect on the extrinsic coagulation pathway, reported as INR.
-
Factor VII and Factor X Activity: Plasma levels of these Vitamin K-dependent clotting factors are measured as early indicators of anticoagulation.
Pharmacokinetic Assessments:
-
Plasma Concentration: Blood samples are collected at various time points to determine the plasma concentrations of this compound and its metabolite, ATI-5900, using mass spectrometry.
Drug-Drug Interaction Arm:
-
Co-administration of this compound or warfarin with amiodarone (a known CYP450 inhibitor) to evaluate the potential for metabolic drug interactions.
Reversal of Anticoagulation:
-
Administration of intravenous fresh frozen canine plasma or subcutaneous Vitamin K1 to confirm the mechanism of action and assess the reversibility of the anticoagulant effect.
Signaling Pathways and Experimental Workflows
Vitamin K Cycle and this compound's Point of Inhibition
Caption: this compound inhibits VKORC1, preventing the reduction of Vitamin K epoxide.
This compound Metabolism Pathway
Caption: this compound is metabolized to an inactive form by hCE-2.
Experimental Workflow for In Vitro VKORC1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on VKORC1.
Conclusion
This compound's mechanism of action as a potent, non-competitive inhibitor of VKORC1 positions it as a direct-acting anticoagulant with a pharmacological profile similar to warfarin in its primary effect. However, its distinct metabolic pathway, which avoids the CYP450 system, offers a significant potential advantage in reducing drug-drug interactions and providing more predictable and stable anticoagulation. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of anticoagulation and the development of novel therapeutic agents.
References
In-depth Technical Guide: A Comparative Pharmacological Profile of Tecarfarin and Warfarin
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Both tecarfarin and warfarin are vitamin K antagonists that exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2][3] This enzyme is a critical component of the vitamin K cycle, responsible for converting inactive vitamin K epoxide into its active, reduced form. Reduced vitamin K is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. By inhibiting VKORC1, these drugs lead to the production of under-carboxylated, inactive clotting factors, thereby reducing the blood's ability to clot.[2]
The fundamental distinction between the two agents lies in their metabolic pathways. Warfarin is a racemic mixture, with the S-enantiomer being 3-5 times more potent than the R-enantiomer.[2] The clearance of the highly potent S-warfarin is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C9. Genetic variations (polymorphisms) in the CYP2C9 gene can significantly impair warfarin metabolism, leading to high interindividual variability in dose requirements and an increased risk of bleeding.
This compound (ATI-5923) was specifically engineered to bypass this metabolic liability. It is not a substrate for CYP450 enzymes; instead, it is primarily metabolized by ubiquitous carboxyl esterases (mainly human carboxylesterase 2) to a single, inactive metabolite. This metabolic route is less prone to genetic variation and drug-drug interactions, suggesting a more predictable and stable anticoagulant response.
Signaling Pathway Diagram
Caption: Inhibition of the Vitamin K cycle by Warfarin and this compound.
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and warfarin diverge significantly, primarily due to their different metabolic pathways. This influences their half-life, potential for drug interactions, and effect of renal impairment.
| Parameter | Warfarin | This compound |
| Primary Metabolism | Hepatic: CYP2C9 (S-warfarin), CYP1A2, CYP3A4 (R-warfarin) | Esterases (e.g., hCE-2) to a single inactive metabolite |
| Genetic Influence | High (CYP2C9, VKORC1 polymorphisms) | Primarily VKORC1 polymorphisms |
| Elimination Half-life | ~20-60 hours (highly variable) | ~87-140 hours |
| Protein Binding | ~99% (mainly albumin) | >99% |
| Effect of Severe CKD | Clearance reduced; half-life increased | Pharmacokinetics not significantly affected |
| Drug Interactions | High potential (CYP2C9 inhibitors/inducers, e.g., amiodarone, fluconazole) | Low potential (not metabolized by CYP450) |
Experimental Protocol: Pharmacokinetic Crossover Study in Chronic Kidney Disease (CKD)
A representative study to compare the pharmacokinetics would follow a design similar to the Phase 1 trial evaluating this compound and warfarin in subjects with severe CKD.
-
Study Design: An open-label, randomized, two-period crossover study.
-
Subject Population:
-
Cohort 1: Patients with severe CKD (e.g., eGFR < 30 mL/min, not on dialysis).
-
Cohort 2: Matched healthy volunteers.
-
-
Treatment Protocol:
-
Subjects are randomized to receive a single oral dose of either this compound (e.g., 30 mg) or warfarin (e.g., 10 mg) in the first period.
-
A washout period of sufficient duration (e.g., 21 days) is implemented.
-
In the second period, subjects receive the alternate drug.
-
-
Blood Sampling: Intensive pharmacokinetic sampling is conducted at pre-dose and numerous time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, 240, 288, and 336 hours).
-
Bioanalytical Method: Plasma concentrations of the parent drugs and their major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½). Statistical comparisons are made between cohorts and between drugs.
Experimental Workflow Diagram
Caption: Workflow for a comparative pharmacokinetic crossover study.
Comparative Pharmacodynamics
The pharmacodynamic effect of both agents is a dose-dependent decrease in functional clotting factor activity, which is clinically monitored by the prothrombin time (PT), expressed as the International Normalized Ratio (INR). While the mechanism is the same, the stability of the anticoagulant effect can differ.
| Parameter | Warfarin | This compound |
| Monitoring Parameter | Prothrombin Time (PT) / International Normalized Ratio (INR) | Prothrombin Time (PT) / International Normalized Ratio (INR) |
| Time in Therapeutic Range (TTR) | Highly variable; affected by genetics (CYP2C9), diet, and drug interactions. | Potentially more stable; less affected by CYP-mediated interactions. |
| Dose Titration | Mean steady-state dose: ~5.3 mg (range 2.5-9.0 mg) | Mean steady-state dose: ~13.9 mg (range 10.0-25.5 mg) |
| Reversal Agent | Vitamin K₁ | Vitamin K₁ |
Clinical trial data, such as from the EMBRACE-AC study, showed that while this compound was not statistically superior to warfarin in the overall population for the primary endpoint of TTR, it did show trends toward improved TTR in subgroups, particularly patients with CYP2C9 variant alleles who were also taking a CYP2C9-interacting drug. A stable dose was achieved in 94.5% of this compound patients.
Experimental Protocol: INR Measurement
The anticoagulant effect is quantified by measuring the INR using either laboratory-based methods or point-of-care (POC) devices.
-
Sample Collection:
-
Venipuncture (Lab): Whole blood is collected into a tube containing 3.2% sodium citrate anticoagulant. The sample is centrifuged to separate plasma.
-
Capillary (POC): A finger is pricked with a lancet to obtain a drop of whole blood.
-
-
Assay Principle:
-
The patient's plasma (or whole blood for POC) is mixed with a thromboplastin reagent, which contains tissue factor and calcium ions, to initiate the extrinsic coagulation pathway.
-
The instrument measures the time (in seconds) required for a fibrin clot to form. This is the Prothrombin Time (PT).
-
-
INR Calculation: The INR standardizes the PT result to account for variations in thromboplastin reagents from different manufacturers.
-
Formula: INR = (Patient PT / Mean Normal PT) ^ ISI
-
ISI (International Sensitivity Index): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.
-
Logical Relationship Diagram
Caption: Logical cascade from drug administration to INR elevation.
Summary and Clinical Implications
This compound represents a rational drug design approach to improve upon the limitations of warfarin. By eliminating metabolism via the polymorphic CYP2C9 pathway, this compound offers a more predictable pharmacokinetic profile, which is less affected by common genetic variants and CYP-mediated drug-drug interactions. This is particularly relevant for patients with chronic kidney disease, in whom warfarin clearance is impaired but this compound's is not. The potential for more stable INR control could translate to improved safety and efficacy, reducing the risk of both bleeding and thrombotic events. Future clinical trials will be essential to confirm these advantages in specific high-risk populations, such as those with implanted cardiac devices or end-stage renal disease, where stable anticoagulation is critical and challenging to achieve with warfarin.
References
Early-phase clinical trial results for Tecarfarin
An In-depth Technical Guide to the Early-Phase Clinical Trial Results of Tecarfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) developed as an alternative to warfarin for chronic anticoagulation.[1][2] Unlike warfarin, which is metabolized by the polymorphic cytochrome P450 (CYP) enzyme system, this compound is primarily metabolized by carboxylesterases.[3][4] This fundamental difference in metabolic pathways suggests a potential for more predictable dosing and reduced drug-drug interactions, addressing some of the well-known limitations of warfarin therapy. This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, focusing on its mechanism of action, experimental protocols, and key pharmacokinetic, pharmacodynamic, and safety findings.
Mechanism of Action
This compound shares its mechanism of action with warfarin, acting as a vitamin K epoxide reductase (VKOR) inhibitor.[3] By inhibiting VKOR, this compound prevents the reduction of vitamin K epoxide to its active, reduced form. This, in turn, limits the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. The reduced synthesis of these functional clotting factors leads to a prolongation of clotting time, measured as the International Normalized Ratio (INR).
Caption: this compound's Mechanism of Action.
Early-Phase Clinical Trial Results
This compound has been evaluated in multiple early-phase clinical trials, including Phase I studies in healthy volunteers and specific populations, a Phase IIa study in patients with atrial fibrillation, and a pivotal Phase II/III trial (EmbraceAC).
Phase I Clinical Trials
Pharmacokinetics and Pharmacodynamics in Healthy Volunteers
A single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted in healthy volunteers to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and safety profile of this compound.
-
SAD Study: Showed a linear and dose-proportional increase in the area under the curve (AUC), with an elimination half-life (t1/2) ranging from 87 to 136 hours.
-
MAD Study: The elimination t1/2 ranged from 107 to 140 hours. Doses below 10 mg had a minimal effect on INR, while higher doses led to an increase in INR, necessitating dose adjustments to maintain the target range of 1.7 to 2.0. The steady-state INR dosing was determined to be between 10-20 mg.
Pharmacokinetics in a Chinese Population
A Phase I MAD trial was conducted in 40 healthy Chinese volunteers across four cohorts (10, 20, 30, and 40 mg). The study aimed to assess the safety, tolerability, and PK/PD profile of this compound in this population. Dose titration was required to maintain the target INR of 1.7-2.0, particularly for doses above 20 mg.
Pharmacokinetics in Chronic Kidney Disease (CKD)
A Phase I, randomized, crossover study compared the single-dose pharmacokinetics of this compound (30 mg) and warfarin (10 mg) in 13 subjects with severe CKD (eGFR < 30 mL/min, not on dialysis) and 10 matched healthy volunteers.
-
Warfarin: Mean plasma concentrations of (S)-warfarin and (R,S)-warfarin were 44% and 27% higher, respectively, in subjects with CKD compared to healthy volunteers. The elimination half-life of (S)-warfarin increased by 20%.
-
This compound: The difference in mean plasma concentration was less than 15% higher in the CKD group, and the elimination half-life decreased by 8%. These findings suggest that this compound's metabolism is less affected by severe renal impairment compared to warfarin.
Phase IIa Clinical Trial in Atrial Fibrillation
This 6- to 12-week, open-label, multicenter study evaluated the safety, tolerability, and optimal dosing regimen of this compound in 66 patients with atrial fibrillation at a mild to moderate risk of stroke. The majority of patients (97%) were switched from warfarin to this compound.
Phase II/III Clinical Trial (EmbraceAC)
The EmbraceAC trial was a randomized, double-blind, parallel-group, active-control study that compared the efficacy and safety of this compound with warfarin in 607 patients requiring chronic anticoagulation for various indications, including atrial fibrillation, prosthetic heart valves, and venous thromboembolism.
Quantitative Data Summary
| Trial Identifier | Phase | Number of Participants | Patient Population | Key Outcomes |
| NCT04627116 | I | 40 | Healthy Chinese Volunteers | Dose titration needed for doses >20 mg to maintain INR 1.7-2.0. |
| - | I | 23 (13 CKD, 10 Healthy) | Severe Chronic Kidney Disease vs. Healthy Volunteers | This compound PK less affected by CKD than warfarin PK. |
| Ezekowitz et al., 2009 (NCT00431782) | IIa | 66 | Atrial Fibrillation | Mean Time in Therapeutic Range (TTR) was 71.4% after 3 weeks. Median daily dose to maintain INR 2.0-3.0 was 15.6 mg (range 6-29 mg). |
| EmbraceAC (NCT00491345) | II/III | 607 | Chronic Anticoagulation (various indications) | Mean TTR: this compound 72.3% vs. Warfarin 71.5% (p=0.51). In a post-hoc analysis (excluding INRs while off-drug), the percentage of INR values in the therapeutic range was significantly higher for this compound (68.8%) than for warfarin (66.4%) (p<0.04). |
Experimental Protocols
Phase IIa Atrial Fibrillation Study (Ezekowitz et al., 2009)
-
Study Design: A 6- to 12-week, open-label, multicenter study.
-
Participants: 66 patients with atrial fibrillation at a mild to moderate risk of stroke. 64 of the 66 participants were on warfarin at enrollment.
-
Intervention: Patients were switched from warfarin to this compound. The dose of this compound was titrated to achieve a target INR of 2.0 to 3.0.
-
Outcome Measures: The primary outcomes were the safety and tolerability of this compound and the determination of an optimal dosing regimen. Time in Therapeutic Range (TTR) was a key efficacy measure.
EmbraceAC (Phase II/III)
-
Study Design: A randomized, double-blind, parallel-group, active-control study.
-
Participants: 607 patients requiring chronic oral anticoagulation for conditions such as atrial fibrillation, implanted prosthetic heart valves, or a history of venous thromboembolic disease.
-
Intervention: Patients were randomized to receive either this compound or warfarin. Dosing was managed by a centralized dose control center, which was blinded to the treatment allocation but had access to genotyping information. The target INR was 2.0 to 3.0 for most patients and 2.5 to 3.5 for those with mechanical heart valves.
-
Outcome Measures: The primary endpoint was the percentage of time spent in the therapeutic INR range (TTR), calculated using the Rosendaal linear interpolation method. Safety outcomes, including bleeding and thromboembolic events, were also assessed.
Caption: EmbraceAC Trial Workflow.
Conclusion
The early-phase clinical trials of this compound have demonstrated a predictable pharmacokinetic and pharmacodynamic profile. Notably, its metabolism via carboxylesterases, rather than the CYP450 system, results in less pharmacokinetic variability, particularly in patients with chronic kidney disease. While the pivotal EmbraceAC trial did not demonstrate superiority over well-managed warfarin in the overall population, the consistent TTR achieved with this compound across studies and favorable trends in certain subpopulations suggest its potential as a valuable alternative in the armamentarium of oral anticoagulants. Further studies are warranted to explore its utility in specific patient populations who are poor candidates for or are inadequately managed with existing therapies.
References
- 1. cadrenal.com [cadrenal.com]
- 2. cadrenal.com [cadrenal.com]
- 3. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first evaluation of a novel vitamin K antagonist, this compound (ATI-5923), in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Journey of Tecarfarin: A Novel Vitamin K Antagonist
An In-depth Technical Guide on the Discovery and Development of a Differentiated Anticoagulant
Abstract
Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) developed to address the significant limitations of warfarin, the long-standing standard of care in oral anticoagulation therapy. The primary innovation of this compound lies in its metabolic pathway; it is metabolized by carboxylesterases rather than the highly variable cytochrome P450 (CYP450) system that is responsible for warfarin's unpredictable dose-response and numerous drug-drug interactions. This distinction was the cornerstone of its design, aiming for a more predictable and stable anticoagulant effect. This technical guide details the discovery, preclinical development, and extensive clinical evaluation of this compound, presenting key data from in vitro, animal, and human studies. It provides an in-depth look at the experimental protocols employed and the signaling pathways involved, offering valuable insights for researchers, scientists, and drug development professionals in the field of anticoagulation.
Introduction: The Unmet Need and the Rationale for this compound
For decades, warfarin has been the most widely prescribed oral anticoagulant for the prevention of thromboembolic events.[1] However, its clinical use is complicated by a narrow therapeutic window, significant inter-individual dose variability, and a high potential for drug-drug and drug-food interactions.[2] Much of this variability is attributed to genetic polymorphisms in the CYP2C9 enzyme, a key component of its metabolic pathway, and the vitamin K epoxide reductase complex subunit 1 (VKORC1), its therapeutic target.[3]
This clinical challenge prompted the development of a new VKA that could offer the established efficacy of warfarin without its metabolic liabilities. The central hypothesis was that an anticoagulant with a similar mechanism of action but a different, more predictable metabolic pathway would provide more stable anticoagulation and reduce the risk of bleeding or clotting events. This led to the design and synthesis of this compound (ATI-5923), a structural analog of warfarin engineered to be a substrate for carboxylesterases, enzymes that are less prone to genetic variation and drug-drug interactions compared to the CYP450 system.[4][5]
Mechanism of Action: Targeting the Vitamin K Cycle
This compound, like warfarin, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). VKOR is a critical enzyme in the vitamin K cycle, responsible for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X. By inhibiting VKOR, this compound reduces the production of these functional clotting factors, thereby prolonging the time to clot formation.
Signaling Pathway
The mechanism of action of this compound is centered on the disruption of the vitamin K cycle within hepatocytes.
Caption: this compound inhibits VKOR, preventing the reduction of Vitamin K epoxide.
Preclinical Development
The preclinical development of this compound focused on establishing its in vitro potency, characterizing its metabolic profile, and evaluating its in vivo efficacy and safety in animal models.
In Vitro VKOR Inhibition
The inhibitory activity of this compound against human VKOR was assessed using an in vitro assay with human liver microsomes.
Experimental Protocol: VKOR Inhibition Assay
-
Source: Pooled human liver microsomes.
-
Substrate: Vitamin K1 epoxide (3.25 µM).
-
Reducing Agent: Dithiothreitol (DTT).
-
Incubation: Test compounds (this compound, warfarin, or ATI-5900) were incubated with human liver microsomes in a buffered solution at 25°C for 3 minutes.
-
Reaction Initiation: The reaction was initiated by the addition of DTT.
-
Endpoint: The formation of vitamin K1 was measured to determine the rate of VKOR activity.
-
Analysis: IC50 values were calculated from the concentration-response curves.
Table 1: In Vitro VKORC1 Inhibition
| Compound | IC50 (µM) |
| This compound | 0.67 |
| Warfarin | 0.84 |
| ATI-5900 (metabolite) | 270 |
Data sourced from preclinical studies.
The results demonstrated that this compound is a potent inhibitor of VKOR, with an IC50 comparable to that of warfarin. Its primary metabolite, ATI-5900, was shown to be a very poor inhibitor of VKOR, indicating that the parent compound is responsible for the anticoagulant effect.
Preclinical Studies in Beagle Dogs
Beagle dogs were used to evaluate the in vivo anticoagulant effects of this compound and to compare them with warfarin.
Experimental Protocol: In Vivo Anticoagulation in Beagle Dogs
-
Animals: Healthy beagle dogs.
-
Administration: this compound and warfarin were administered orally once daily at doses of 0.2, 0.25, and 0.3 mg/kg.
-
Monitoring: International Normalized Ratio (INR), and the activity of coagulation factors VII and X were monitored daily.
-
Drug-Drug Interaction: A separate study evaluated the effect of co-administration of amiodarone (a CYP2C9 inhibitor) on the anticoagulant effect of this compound and warfarin.
-
Reversal of Anticoagulation: The ability of intravenous fresh frozen plasma or subcutaneous vitamin K1 to reverse the anticoagulant effect of this compound was also assessed.
The studies in beagle dogs confirmed that this compound produces a dose-dependent anticoagulant effect, as evidenced by an increase in INR and a decrease in the activity of factors VII and X. Importantly, co-administration of amiodarone did not significantly affect the anticoagulant activity of this compound, in contrast to the significant potentiation observed with warfarin. The anticoagulant effect of this compound was successfully reversed by the administration of vitamin K1.
Clinical Development
This compound has been evaluated in eleven human clinical trials involving over 1,000 individuals. The clinical development program was designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in patients requiring chronic anticoagulation.
Phase 1 Studies: Safety, Tolerability, and Pharmacokinetics
Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted in healthy volunteers to establish the safety and pharmacokinetic profile of this compound.
Table 2: Summary of Phase 1 Pharmacokinetic Parameters
| Study Type | Dose Range | Elimination Half-life (t1/2) | Key Findings |
| SAD | 0.2 - 40 mg | 87 - 136 hours | Dose-proportional AUC and Cmax. |
| MAD | 10 - 40 mg | 107 - 140 hours | Steady-state INR dosing between 10-20 mg. Doses <10 mg had an insignificant effect on INR. |
Data sourced from Phase 1 clinical trials.
These studies demonstrated that this compound is well-tolerated and has a predictable pharmacokinetic profile with a long elimination half-life, supporting once-daily dosing.
Phase 2a Study in Atrial Fibrillation
A Phase 2a open-label study was conducted in 66 patients with atrial fibrillation to evaluate the safety, tolerability, and dosing of this compound.
Experimental Protocol: Phase 2a Study (NCT00431782)
-
Population: 66 patients with atrial fibrillation.
-
Design: 6- to 12-week open-label, multicenter study.
-
Intervention: Patients were switched from warfarin to this compound.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoint: Time in Therapeutic Range (TTR) for INR (target 2.0-3.0).
After three weeks of treatment, the mean interpolated TTR was 71.4%. The time spent in extreme INR ranges (<1.5 and >4.0) was minimal (1.2% each). The median daily dose to maintain a therapeutic INR was 15.6 mg.
The EMBRACE-AC Trial: A Head-to-Head Comparison with Warfarin
The EMBRACE-AC trial was a pivotal Phase 2/3, multicenter, randomized, double-blind, active-control study that compared the quality of anticoagulation with this compound versus warfarin in 607 patients requiring chronic anticoagulation.
Experimental Protocol: EMBRACE-AC Trial
-
Population: 607 patients with indications for chronic anticoagulation.
-
Design: Randomized, double-blind, parallel-group trial.
-
Intervention: this compound versus warfarin.
-
Primary Endpoint: Time in Therapeutic Range (TTR).
-
Dose Management: Dosing was managed by a centralized dose control center with access to genotyping for CYP2C9 and VKORC1.
Table 3: Key Results of the EMBRACE-AC Trial
| Parameter | This compound (n=303) | Warfarin (n=304) | p-value |
| Mean TTR | 72.3% | 71.5% | 0.51 |
| TTR in patients on CYP2C9 interacting drugs | 72.2% | 69.9% | 0.15 |
| Major Bleeding | 1.6% | Not Reported | - |
| Thrombotic Events | 0 | 5 | - |
Data sourced from the EMBRACE-AC clinical trial.
The trial did not demonstrate the superiority of this compound over well-controlled warfarin for the primary endpoint of TTR. However, in a post-hoc analysis that excluded INR values when patients were off-drug for medical reasons, this compound showed a significantly higher percentage of INR values in the therapeutic range compared to warfarin (68.8% vs 66.4%, p<0.04). This compound was well-tolerated, with a low rate of major bleeding and no thrombotic events observed in the this compound arm.
Future Directions and a Focus on Special Populations
The development of this compound is now focused on patient populations with a high unmet need where warfarin management is particularly challenging and where newer direct oral anticoagulants (DOACs) have not been proven safe and effective. These include patients with end-stage kidney disease (ESKD) and those with left ventricular assist devices (LVADs). This compound has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the prevention of systemic thromboembolism in patients with ESKD and atrial fibrillation.
Conclusion
The discovery and development of this compound represent a targeted effort to improve upon the limitations of warfarin by designing a molecule with a more predictable metabolic profile. While large-scale clinical trials did not demonstrate superiority over highly-managed warfarin in a broad patient population, the favorable safety profile and the potential for more stable anticoagulation in specific, difficult-to-manage patient populations underscore its potential clinical utility. The ongoing development of this compound for patients with ESKD and LVADs highlights a commitment to addressing critical unmet needs in anticoagulation therapy. The journey of this compound provides a valuable case study in the rational design of drugs to overcome the known metabolic liabilities of existing therapies.
Visualizations of Experimental Workflows
Caption: Overview of the preclinical evaluation of this compound.
Caption: Phased clinical evaluation of this compound.
References
- 1. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Tolerability of this compound (ATI-5923) in Healthy Chinese Volunteers: Multiple Oral Dose-Escalation Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Tecarfarin's Impact on Vitamin K-Dependent Clotting Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tecarfarin, a novel vitamin K antagonist, and its effects on the vitamin K-dependent clotting factors. This compound, like warfarin, acts by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of functional coagulation factors II, VII, IX, and X.[1][2] However, this compound's distinct metabolic pathway, primarily via esterases rather than the cytochrome P450 system, offers a potentially more predictable anticoagulant response.[3][4] This guide details the mechanism of action, presents comparative quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by disrupting the vitamin K cycle. This cycle is essential for the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate on vitamin K-dependent proteins, including clotting factors II, VII, IX, and X.[5] This carboxylation is necessary for these factors to bind calcium and interact with phospholipid surfaces, a critical step in the coagulation cascade. This compound specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR), which is responsible for regenerating vitamin K hydroquinone, the active form of vitamin K required by gamma-glutamyl carboxylase. Inhibition of VKOR leads to a depletion of reduced vitamin K, thereby preventing the synthesis of functional clotting factors.
Quantitative Pharmacokinetic and Pharmacodynamic Data
Clinical and preclinical studies have provided valuable quantitative data on this compound's profile, often in direct comparison with warfarin.
Pharmacokinetics in Humans
Studies in healthy volunteers and patients with chronic kidney disease (CKD) have characterized the pharmacokinetic parameters of this compound.
| Parameter | This compound | Warfarin | Study Population | Citation |
| Elimination Half-Life (T1/2) | 87-136 hours (SAD) 107-140 hours (MAD) | (S)-warfarin: T1/2 increased by 20% in CKD | Healthy Volunteers & CKD Patients | |
| Area Under the Curve (AUC) | Dose-proportional | (S)-warfarin: 44% higher in CKD | Healthy Volunteers & CKD Patients | |
| Metabolism | Primarily via esterases (hCE2) | Primarily via CYP2C9 | - |
SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; CKD: Chronic Kidney Disease
Pharmacodynamics and Dosing in Humans
The anticoagulant effect of this compound is monitored by the International Normalized Ratio (INR).
| Parameter | This compound | Warfarin | Study Population | Citation |
| Steady State INR Dosing | 10-20 mg (to achieve INR 1.7-2.0) | 5.3 mg (range 2.5-9.0 mg) (to achieve INR 1.5-2.0) | Healthy Volunteers | |
| Mean Dose (INR 1.5-2.0) | 13.9 mg (range 10.0-25.5 mg) | 5.3 mg (range 2.5-9.0 mg) | Healthy Volunteers | |
| Clotting Factor Concentration | At similar INR levels, concentrations of Factors II, VII, IX, and X were similar to warfarin. | At similar INR levels, concentrations of Factors II, VII, IX, and X were similar to this compound. | Healthy Volunteers |
Preclinical Pharmacodynamics in Animal Models
Studies in beagle dogs have demonstrated a dose-dependent anticoagulant effect of this compound.
| Administration | Dose | Effect on Coagulation | Animal Model | Citation |
| Continuous IV Infusion | 0.1 and 0.2 mg/kg/day | Dose-dependent decrease in Factor VII and X activity, and increase in INR. | Beagle Dogs | |
| Once Daily Oral Dosing | 0.2, 0.25, and 0.3 mg/kg | Dose-dependent decrease in Factor VII and X activity, and increase in INR. | Beagle Dogs |
Experimental Protocols
The following sections detail the methodologies used in key preclinical and clinical studies to evaluate this compound.
In Vivo Anticoagulation Assessment in Beagle Dogs
This protocol describes the methodology used to assess the anticoagulant effect of this compound compared to warfarin in beagle dogs.
Objective: To determine the dose-dependent effects of intravenously and orally administered this compound on vitamin K-dependent clotting factors and prothrombin time.
Methodology:
-
Animal Model: Healthy adult beagle dogs.
-
Drug Administration:
-
Intravenous (IV) Infusion: this compound (0.1 and 0.2 mg/kg/day) or warfarin (0.05, 0.1, and 0.2 mg/kg/day) was administered via continuous IV infusion.
-
Oral (PO) Administration: this compound or warfarin was administered once daily at doses of 0.2, 0.25, and 0.3 mg/kg.
-
-
Blood Sampling: Blood samples were collected at baseline and at various time points post-administration.
-
Pharmacodynamic Endpoints:
-
Prothrombin Time (PT): Measured using a standard coagulometer.
-
International Normalized Ratio (INR): Calculated from the PT values.
-
Factor VII and Factor X Activity: Measured using specific clotting assays.
-
Human Clinical Trial Protocol (Single and Multiple Ascending Dose)
This protocol outlines the design of a study to evaluate the pharmacokinetics and pharmacodynamics of this compound in human volunteers.
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.
Methodology:
-
Study Population: Healthy human volunteers.
-
Study Design:
-
Single Ascending Dose (SAD): Subjects received a single oral dose of this compound or placebo.
-
Multiple Ascending Dose (MAD): Subjects received multiple oral doses of this compound or placebo until a target INR was achieved.
-
-
Dose Escalation: Doses were escalated in subsequent cohorts of subjects.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of this compound and its metabolite.
-
Pharmacodynamic Assessments:
-
INR: Monitored regularly.
-
Coagulation Factors: Levels of factors II, VII, IX, and X were measured.
-
Measurement of Coagulation Parameters
Prothrombin Time (PT) and International Normalized Ratio (INR): PT is a functional assay that evaluates the extrinsic and common pathways of coagulation. The test is performed on citrated plasma. A reagent containing tissue factor and calcium is added to the plasma, and the time to clot formation is measured. The INR is a standardized calculation derived from the PT result, which accounts for variations in the sensitivity of the tissue factor reagents used in different laboratories.
Clotting Factor Activity Assays: The activity of individual vitamin K-dependent clotting factors (II, VII, IX, and X) is typically measured using one-stage clotting assays. These assays are based on the ability of the patient's plasma to correct the clotting time of a plasma sample that is specifically deficient in the factor being measured. The degree of correction is proportional to the activity of the factor in the patient's plasma and is determined by comparison to a standard curve generated with plasma of known factor activity.
Conclusion
This compound is a novel vitamin K antagonist that effectively reduces the activity of vitamin K-dependent clotting factors by inhibiting VKOR. Its primary metabolism by esterases, rather than the CYP450 system, suggests a potential for fewer drug-drug interactions compared to warfarin. Quantitative data from both preclinical and clinical studies demonstrate a predictable dose-dependent anticoagulant effect. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound's pharmacological profile. For researchers and drug development professionals, this compound represents a promising advancement in oral anticoagulant therapy, potentially offering a more stable and predictable treatment option for patients requiring long-term anticoagulation.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. diagnolab.com.na [diagnolab.com.na]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Warfarin-Amiodarone Drug-Drug Interactions: Determination of [I]u/KI,u for Amiodarone and its Plasma Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Molecular Interactions of Tecarfarin with VKORC1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin (ATI-5923) is a novel oral anticoagulant that acts as a vitamin K antagonist, representing a potential advancement in anticoagulant therapy. Like warfarin, its therapeutic effect is achieved through the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This inhibition disrupts the synthesis of vitamin K-dependent clotting factors, thereby reducing the risk of thrombosis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and VKORC1, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Mechanism of Action
This compound's primary mechanism of action is the non-competitive inhibition of VKORC1.[1] VKORC1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone. This latter form is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which is responsible for the post-translational modification and activation of several clotting factors (II, VII, IX, and X) as well as anticoagulant proteins C and S. By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, inactive clotting factors.
A key differentiator of this compound from warfarin is its metabolic pathway. This compound is primarily metabolized by carboxylesterases, not the cytochrome P450 (CYP450) system, which is responsible for warfarin metabolism. This distinction suggests a lower potential for drug-drug interactions with medications that inhibit or induce CYP450 enzymes.
Quantitative Analysis of this compound-VKORC1 Interaction
In vitro studies utilizing human liver microsomes have provided quantitative data on the inhibitory potency of this compound against VKORC1, often in comparison to warfarin.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | 0.67[1] | 0.49 - 0.63[1] | Non-competitive[1] |
| Warfarin | 0.84[1] | 0.53 - 0.69 | Non-competitive |
| ATI-5900 (this compound Metabolite) | 270 | 273 - 423 | Non-competitive |
Table 1: Summary of in vitro inhibition data for this compound, Warfarin, and the primary metabolite of this compound (ATI-5900) against human liver microsomal VKORC1.
The data indicates that this compound is equipotent to warfarin in its ability to inhibit VKORC1. In contrast, its primary metabolite, ATI-5900, is a very poor inhibitor of the enzyme, suggesting it does not contribute significantly to the anticoagulant effect.
Experimental Protocols
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay in Human Liver Microsomes
This assay is crucial for determining the inhibitory activity of compounds like this compound on VKORC1.
Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds against VKORC1 activity in a human liver microsomal preparation.
Materials:
-
Human liver microsomes (HLM)
-
Test compounds (this compound, Warfarin, ATI-5900) dissolved in a suitable solvent (e.g., DMSO)
-
Vitamin K1 epoxide (substrate)
-
Dithiothreitol (DTT) as a reducing agent
-
Reaction buffer (e.g., Tris-HCl with appropriate pH)
-
Internal standard (e.g., Vitamin K2)
-
Acetonitrile for protein precipitation
-
HPLC system with a fluorescence detector
Procedure for IC50 Determination:
-
Prepare a series of dilutions of the test compounds.
-
In a reaction vessel, combine human liver microsomes, reaction buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate, Vitamin K1 epoxide (e.g., at a final concentration of 3.25 µM).
-
Incubate the reaction mixture at 37°C for a specified period.
-
Stop the reaction by adding cold acetonitrile to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using HPLC with fluorescence detection to quantify the amount of Vitamin K1 produced. The fluorescence detector can be optimized with an excitation wavelength of 244 nm and an emission detection at 430 nm.
-
Calculate the percentage of VKORC1 inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Procedure for Ki Determination and Inhibition Type:
-
To determine the inhibition constant (Ki) and the type of inhibition, kinetic experiments are performed.
-
The assay is run with varying concentrations of the substrate (Vitamin K1 epoxide) at several fixed concentrations of the inhibitor.
-
The reaction velocities are measured as described above.
-
The data is then plotted using a Lineweaver-Burke plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burke plot indicates the type of inhibition (e.g., intersecting on the y-axis for non-competitive inhibition).
-
The Ki can be calculated from the slopes and/or the y-intercepts of the Lineweaver-Burke plots.
Signaling Pathway and Molecular Interactions
The interaction of this compound with VKORC1 is a direct inhibition within the Vitamin K cycle. The following diagram illustrates this process.
The following diagram illustrates the conceptual binding of a coumarin-based inhibitor within the VKORC1 structure.
References
Methodological & Application
Tecarfarin in Preclinical Research: Application Notes and Protocols for Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of tecarfarin, a novel vitamin K antagonist, in common preclinical models. The included protocols are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound.
Overview of this compound
This compound is a vitamin K epoxide reductase (VKOR) inhibitor, acting as an anticoagulant by limiting the γ-carboxylation of vitamin K-dependent coagulation factors.[1][2] Unlike traditional coumarin-based anticoagulants such as warfarin, this compound is primarily metabolized by esterases rather than the cytochrome P450 (CYP450) system.[1] This characteristic suggests a lower potential for drug-drug interactions, a significant consideration in clinical applications.[1]
Preclinical Animal Models and Dosage Regimens
Preclinical evaluation of this compound has been prominently conducted in beagle dogs and Sprague-Dawley rats. The selection of the animal model and the dosage regimen is critical for obtaining relevant and translatable data.
Table 1: Summary of this compound Dosage and Administration in Beagle Dogs
| Route of Administration | Dosage Range | Formulation | Study Type | Key Findings | Reference |
| Intravenous (IV) | 0.1 - 0.2 mg/kg/day (continuous infusion) | Ethanol/5% Dextrose (10:90 v/v) | Pharmacodynamics | Dose-dependent increase in INR and decrease in Factor VII and X activity. | [1] |
| 0.3 mg/kg (single dose) | Ethanol/5% Dextrose (10:90 v/v) | Pharmacokinetics | Characterization of plasma concentration over time. | ||
| Oral (PO) | 0.05 - 0.5 mg/kg (once daily) | Gelatin Capsule | Pharmacodynamics | Dose-dependent prolongation of prothrombin time (PT). | |
| 0.2 - 0.3 mg/kg (dose escalation) | Gelatin Capsule | Pharmacodynamics | Achieved therapeutic INR range of 2-4. |
Table 2: Summary of this compound Dosage and Administration in Sprague-Dawley Rats
| Route of Administration | Dosage | Formulation | Study Type | Key Findings | Reference |
| Intravenous (IV) | Not specified in detail in the provided search results | Not specified in detail in the provided search results | Pharmacokinetics | Moderately rapid clearance and low volume of distribution. | |
| Oral (PO) | Not specified in detail in the provided search results | Not specified in detail in the provided search results | Pharmacokinetics | Good oral bioavailability (80-90%). |
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound and the assessment of its anticoagulant effects in preclinical models.
Drug Formulation and Preparation
3.1.1. Intravenous Formulation
-
Objective: To prepare this compound for intravenous administration.
-
Materials:
-
This compound powder
-
Ethanol (95-100%)
-
5% Dextrose solution
-
Sterile vials
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile vial, dissolve the this compound powder in a volume of ethanol equivalent to 10% of the final volume.
-
Slowly add the 5% Dextrose solution to the ethanol-tecarfarin mixture while gently vortexing to bring the solution to the final desired volume (a 10:90 v/v ethanol to 5% dextrose ratio).
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the formulation as per stability data, typically protected from light.
-
3.1.2. Oral Formulation (Gelatin Capsules for Dogs)
-
Objective: To prepare this compound in gelatin capsules for oral administration to dogs.
-
Materials:
-
This compound powder
-
Appropriately sized gelatin capsules (e.g., sizes 000 or 00 for dogs)
-
Microcrystalline cellulose or other suitable inert filler
-
Precision balance
-
-
Procedure:
-
Calculate the required dose of this compound per capsule based on the animal's body weight.
-
Weigh the precise amount of this compound powder.
-
If necessary, mix the this compound with an inert filler to ensure a fillable volume for the capsule size.
-
Carefully fill the gelatin capsules with the this compound or this compound/filler mixture.
-
Ensure the capsules are securely closed.
-
Administer the capsule to the dog promptly after preparation.
-
Administration Protocols
3.2.1. Intravenous Administration in Beagle Dogs
-
Objective: To administer this compound intravenously to beagle dogs.
-
Materials:
-
Prepared this compound IV formulation
-
Sterile syringes and needles (appropriate gauge for canine veins, e.g., 20-25 gauge)
-
IV catheter (optional, for continuous infusion)
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine or iodine) and alcohol swabs
-
-
Procedure:
-
Gently restrain the dog.
-
Shave the fur over the selected vein (e.g., cephalic or saphenous vein).
-
Aseptically prepare the injection site by scrubbing with an antiseptic solution followed by an alcohol swab.
-
For bolus injection, insert the needle into the vein and confirm placement by observing a blood flashback. Slowly inject the calculated volume of the this compound formulation.
-
For continuous infusion, an intravenous catheter should be placed by a trained individual. The infusion pump is then connected to deliver the drug at the specified rate.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent hematoma formation.
-
Monitor the animal for any adverse reactions.
-
3.2.2. Oral Gavage in Rats
-
Objective: To administer a precise oral dose of this compound to rats.
-
Materials:
-
This compound formulation (e.g., suspension in a suitable vehicle like 0.5% methylcellulose)
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
-
-
Procedure:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth and mark it.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Withdraw the needle smoothly in the same path it was inserted.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Pharmacodynamic Assessment Protocols
3.3.1. Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement in Canine Blood
-
Objective: To measure the effect of this compound on blood coagulation.
-
Materials:
-
Coagulometer (e.g., VETSCAN VSpro, IDEXX Coag Dx, or similar)
-
Citrated whole blood collection tubes (e.g., sodium citrate)
-
Appropriate test cartridges for the coagulometer
-
-
Procedure:
-
Collect a whole blood sample from the dog via venipuncture into a citrated collection tube. Ensure the tube is filled to the correct volume to maintain the proper blood-to-anticoagulant ratio.
-
Gently invert the tube several times to mix the blood with the citrate.
-
Follow the specific instructions for the coagulometer being used. This typically involves: a. Powering on the instrument and allowing it to warm up. b. Inserting the appropriate test cartridge. c. Pipetting the required volume of citrated whole blood into the sample well of the cartridge.
-
The instrument will automatically measure the time to clot formation and report the PT in seconds. Many veterinary-specific analyzers will also provide an INR value, though the calculation may differ from human medicine.
-
Record the PT and INR values.
-
3.3.2. Coagulation Factor VII and Factor X Activity Assays
-
Objective: To measure the activity of specific vitamin K-dependent coagulation factors.
-
Materials:
-
Canine-specific Factor VII and Factor X activity assay kits (ELISA or chromogenic)
-
Citrated plasma (obtained by centrifuging citrated whole blood)
-
Microplate reader
-
-
Procedure:
-
Prepare canine plasma samples by collecting whole blood into citrate tubes and centrifuging according to the assay kit's instructions to separate the plasma.
-
Follow the protocol provided with the specific commercial assay kit. This generally involves: a. Preparing a standard curve using the provided standards. b. Adding diluted plasma samples and standards to the wells of the assay plate. c. Incubating the plate for the specified time and temperature. d. Adding detection antibodies and substrate reagents. e. Reading the absorbance on a microplate reader at the specified wavelength.
-
Calculate the concentration or activity of Factor VII and Factor X in the samples by comparing their absorbance to the standard curve.
-
Mechanism of Action and Experimental Workflow Visualization
This compound's Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By blocking VKOR, this compound prevents the conversion of vitamin K epoxide to its active, reduced form. This leads to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade.
Caption: this compound inhibits VKOR, disrupting the Vitamin K cycle and coagulation.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for the in vivo evaluation of this compound in a preclinical model.
References
Application Notes and Protocols for the Analytical Measurement of Tecarfarin Plasma Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist developed as an alternative to warfarin for chronic anticoagulation. Unlike warfarin, which is metabolized by the highly variable cytochrome P450 system, this compound is primarily metabolized by carboxylesterases, leading to a more predictable anticoagulant response and potentially fewer drug-drug interactions. Accurate and precise measurement of this compound plasma concentrations is crucial for pharmacokinetic studies, dose-finding, and establishing a therapeutic window during drug development and clinical trials.
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its major metabolite, ATI-5900, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive, specific, and has been validated for use in preclinical studies.
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended method for the quantification of this compound in plasma is LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the drug and its metabolite in a complex biological matrix.
Principle of the Method
The method involves the extraction of this compound and its metabolite from plasma, followed by chromatographic separation on a reverse-phase HPLC column. The separated compounds are then ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the analysis of this compound in plasma.
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Linear Dynamic Range | 1 - 1000 ng/mL[1] |
| Accuracy | 85 - 105%[1] |
| Precision (CV%) | 4.2 - 13.4%[1] |
II. Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of this compound in plasma samples.
A. Materials and Reagents
-
This compound reference standard
-
ATI-5900 reference standard
-
Warfarin-d5 (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
B. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax Eclipse XDB C18 (2.1 x 100 mm, 3.5 µm) or equivalent[1].
C. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ATI-5900 reference standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 75 ng/mL), and high (e.g., 750 ng/mL).
D. Sample Preparation Protocol (Protein Precipitation)
This protocol is based on the method described for the analysis of this compound in beagle dog plasma.
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Warfarin-d5 at a suitable concentration).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
E. LC-MS/MS Operating Conditions
Table 2: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| HPLC Column | Zorbax Eclipse XDB C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.200 mL/min |
| Injection Volume | 10 µL |
| Gradient | Optimized to ensure separation of this compound, ATI-5900, and the internal standard. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions. |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Table 3: Mass Spectrometry (MS) Parameters (Illustrative)
Note: These are illustrative parameters based on similar compounds. The exact values must be optimized for the specific instrument used.
| Parameter | This compound | ATI-5900 | Warfarin-d5 (IS) |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | To be determined | To be determined | 312.1 |
| Product Ion (m/z) | To be determined | To be determined | 255.1 |
| Cone Voltage (V) | To be optimized | To be optimized | To be optimized |
| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |
F. Data Analysis and Quantification
-
Integrate the peak areas of this compound, ATI-5900, and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound and ATI-5900 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
III. Diagrams
Experimental Workflow
Caption: Workflow for this compound Plasma Concentration Analysis.
Logical Relationship of Method Validation
Caption: Key Parameters for Bioanalytical Method Validation.
References
Application Notes and Protocols for Assessing Tecarfarin's Anticoagulant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin (ATI-5923) is a novel, orally active vitamin K antagonist that acts as an inhibitor of the vitamin K epoxide reductase (VKOR) enzyme.[1][2] Similar to warfarin, this compound exerts its anticoagulant effect by limiting the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation and subsequent activation of several blood coagulation factors.[1] This inhibition leads to the circulation of under-carboxylated, inactive forms of vitamin K-dependent clotting factors II, VII, IX, and X.[1]
A key differentiating feature of this compound is its metabolism. Unlike warfarin, which is primarily metabolized by the highly variable cytochrome P450 (CYP450) system, this compound is metabolized by carboxylesterases.[3] This characteristic suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response among patients.
These application notes provide detailed laboratory protocols for assessing the anticoagulant activity of this compound, focusing on the most relevant and widely used assays: Prothrombin Time (PT) with International Normalized Ratio (INR), and chromogenic assays for specific vitamin K-dependent clotting factors.
Mechanism of Action: Vitamin K Cycle Inhibition
This compound targets the Vitamin K cycle, a critical pathway for the post-translational modification of vitamin K-dependent proteins. The diagram below illustrates this compound's point of intervention.
Data Presentation: this compound Anticoagulant Effects
The following tables summarize quantitative data from preclinical and clinical studies on this compound, providing an overview of its dose-dependent effects on coagulation parameters.
Table 1: Dose-Dependent Effect of Intravenous this compound and Warfarin on INR in Beagle Dogs
| Compound | Infusion Rate (µg/kg/min) | Mean INR (± SEM) |
| This compound | 0.1 | 1.5 ± 0.1 |
| 0.2 | 2.1 ± 0.2 | |
| 0.4 | 3.5 ± 0.4 | |
| Warfarin | 0.2 | 1.4 ± 0.1 |
| 0.4 | 2.0 ± 0.2 | |
| 0.8 | 3.1 ± 0.3 |
Table 2: Effect of Oral this compound and Warfarin on Vitamin K-Dependent Clotting Factor Activity in Beagle Dogs
| Treatment (Oral Dose) | Factor VII Activity (% of Control) | Factor X Activity (% of Control) |
| This compound (0.2 - 0.3 mg/kg/day) | Decreased | Decreased |
| Warfarin (0.2 - 0.3 mg/kg/day) | Decreased | Decreased |
Table 3: this compound Dosing and INR in Human Clinical Trials
| Study Phase | Patient Population | This compound Dose | Target INR | Mean Time in Therapeutic Range (TTR) |
| Phase IIA | Atrial Fibrillation | Median: 15.6 mg/day (Range: 6 - 29 mg) | 2.0 - 3.0 | 71.4% |
| Phase II/III (EMBRACE-AC) | Chronic Anticoagulation | Dose-adjusted to maintain target INR | Varies | 72.3% |
| MAD Study (Healthy Chinese Volunteers) | Healthy Volunteers | 10, 20, 30, 40 mg cohorts (dose-titrated) | 1.7 - 2.0 | Not Reported |
Experimental Protocols
Protocol 1: Prothrombin Time (PT) and International Normalized Ratio (INR) Assay
This protocol outlines the procedure for determining the PT and calculating the INR of citrated plasma samples to assess the anticoagulant effect of this compound. The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.
Workflow for Prothrombin Time (PT) Assay
Materials and Reagents:
-
Whole blood collected in 3.2% sodium citrate vacuum tubes
-
Refrigerated centrifuge
-
Coagulometer
-
Water bath or heating block (37°C)
-
Micropipettes
-
PT reagent (a commercial thromboplastin-calcium chloride reagent)
-
Normal and abnormal control plasmas
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube. The ratio of blood to anticoagulant should be 9:1.
-
Gently invert the tube 3-4 times to ensure thorough mixing.
-
Centrifuge the sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Carefully transfer the supernatant (PPP) to a clean plastic tube. The assay should be performed within 4 hours of sample collection.
-
-
Assay Performance (Manual Method Example):
-
Pre-warm the required volumes of PPP, control plasmas, and PT reagent to 37°C for at least 3 minutes.
-
Pipette 100 µL of the pre-warmed PT reagent into a test tube.
-
Add 50 µL of the pre-warmed PPP to the tube containing the PT reagent and simultaneously start a stopwatch.
-
Incubate the mixture at 37°C and observe for clot formation by gently tilting the tube.
-
Stop the stopwatch as soon as a fibrin clot is visible. Record the time in seconds.
-
Perform the measurement in duplicate for each sample.
-
-
Calculation of INR:
-
The International Normalized Ratio (INR) is calculated using the following formula: INR = (Patient PT / Mean Normal PT)ISI
-
Where:
-
Patient PT: Prothrombin time of the test sample in seconds.
-
Mean Normal PT: The geometric mean of the PT values from a reference group of at least 20 healthy individuals.
-
ISI (International Sensitivity Index): A value provided by the manufacturer of the PT reagent that indicates its sensitivity compared to the international reference thromboplastin.
-
-
Expected Results:
-
In the absence of anticoagulants, the normal range for PT is typically 11-13.5 seconds, and the INR is approximately 0.8-1.1.
-
For patients on this compound therapy, the target INR is generally between 2.0 and 3.0 for most indications, similar to warfarin.
Protocol 2: Chromogenic Factor X Activity Assay
This protocol describes a method to quantify the activity of coagulation Factor X, a vitamin K-dependent factor, using a chromogenic substrate. This assay is useful for directly assessing the impact of this compound on the synthesis of functional Factor X.
Workflow for Chromogenic Factor X Assay
Materials and Reagents:
-
Platelet-poor plasma (prepared as in Protocol 1)
-
Chromogenic Factor X assay kit (containing Factor X activator, chromogenic substrate, and assay buffer)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
Microplates
-
Incubator (37°C)
-
Calibrator plasma with known Factor X activity
-
Control plasmas (normal and low levels)
Procedure:
-
Preparation of Reagents and Samples:
-
Reconstitute all kit components according to the manufacturer's instructions.
-
Prepare a standard curve by serially diluting the calibrator plasma in the assay buffer.
-
Dilute the test plasma samples as recommended by the kit manufacturer.
-
-
Assay Performance (Microplate Method Example):
-
Add the diluted standards, controls, and test samples to the wells of a microplate.
-
Add the Factor X activator reagent to each well and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for the conversion of Factor X to Factor Xa.
-
Add the pre-warmed chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at timed intervals using a microplate reader. The rate of change in absorbance is proportional to the Factor Xa activity.
-
-
Data Analysis:
-
Construct a standard curve by plotting the rate of change in absorbance (ΔOD/min) versus the known Factor X activity of the calibrators.
-
Determine the Factor X activity in the test samples by interpolating their ΔOD/min values from the standard curve.
-
Express the results as a percentage of normal activity.
-
Expected Results:
-
Normal plasma has a Factor X activity of 100%.
-
Treatment with this compound is expected to cause a dose-dependent decrease in Factor X activity. A therapeutic level of anticoagulation with vitamin K antagonists typically corresponds to a chromogenic Factor X activity of approximately 20% to 40%.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is used to assess the integrity of the intrinsic and common coagulation pathways. While PT/INR is the primary monitoring tool for this compound, the aPTT can provide additional information on the overall coagulation status.
Workflow for Activated Partial Thromboplastin Time (aPTT) Assay
Materials and Reagents:
-
Platelet-poor plasma (prepared as in Protocol 1)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution (0.025 M)
-
Coagulometer
-
Water bath or heating block (37°C)
-
Micropipettes
-
Control plasmas
Procedure:
-
Sample and Reagent Preparation:
-
Use platelet-poor plasma prepared as described in Protocol 1.
-
Pre-warm the required volumes of PPP, control plasmas, aPTT reagent, and calcium chloride solution to 37°C.
-
-
Assay Performance (Manual Method Example):
-
Pipette 50 µL of PPP into a test tube.
-
Add 50 µL of the aPTT reagent to the tube.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.
-
Rapidly add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.
-
Observe for clot formation while incubating at 37°C.
-
Stop the stopwatch at the first sign of a fibrin clot and record the time in seconds.
-
Perform the measurement in duplicate.
-
Expected Results:
-
A typical normal range for the aPTT is 25-35 seconds, but this can vary depending on the reagent and instrument used.
-
Since this compound affects factors in the common pathway (Factor II and X), it can prolong the aPTT, although this test is less sensitive than the PT for monitoring vitamin K antagonists.
References
Application Notes and Protocols: Tecarfarin in Animal Models of Thrombosis
Introduction
Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) that acts as an inhibitor of the vitamin K epoxide reductase (VKOR) enzyme.[1][2] Like warfarin, it exerts its anticoagulant effect by impairing the activation of vitamin K-dependent clotting factors II, VII, IX, and X.[2][3] A key differentiating feature of this compound is its metabolic pathway; it is primarily metabolized by carboxylesterases to a single inactive metabolite, thereby avoiding the cytochrome P450 (CYP450) system that is responsible for warfarin metabolism.[3] This characteristic suggests a more predictable anticoagulant response with fewer drug-drug interactions. These application notes provide a summary of this compound's use in preclinical animal models of thrombosis, including detailed experimental protocols and quantitative data derived from published studies.
Mechanism of Action
This compound inhibits the Vitamin K epoxide reductase (VKOR) enzyme, a critical component of the vitamin K cycle. This enzyme is responsible for converting inactive vitamin K epoxide back into its active, reduced form. The reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational modification (carboxylation) of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X). This carboxylation is necessary for the clotting factors to bind calcium and participate effectively in the coagulation cascade. By inhibiting VKOR, this compound depletes the pool of active vitamin K, leading to the production of under-carboxylated, inactive clotting factors and thus prolonging the time to clot formation.
Caption: this compound inhibits VKOR, disrupting the Vitamin K cycle and preventing clotting factor activation.
Quantitative Data from Animal Studies
The following tables summarize the dose-dependent effects of this compound on key coagulation parameters as observed in preclinical studies.
Table 1: Effect of Intravenous this compound and Warfarin on Coagulation in Beagle Dogs (Data represents steady-state values after continuous IV infusion)
| Compound | Dose (mg/kg/day) | Plasma Concentration (ng/mL) | INR | Factor VII Activity (% of Baseline) | Factor X Activity (% of Baseline) |
| This compound | 0.1 | 1500 | ~1.8 | ~20% | ~50% |
| 0.2 | 3000 | ~2.5 | ~10% | ~30% | |
| Warfarin | 0.05 | 250 | ~1.2 | ~60% | ~80% |
| 0.1 | 500 | ~1.5 | ~40% | ~60% | |
| 0.2 | 1000 | ~2.0 | ~20% | ~40% |
Table 2: Effect of Oral this compound and Warfarin on Coagulation in Beagle Dogs (Data represents values after 11 days of once-daily (QD) oral administration)
| Compound | Adjusted Dose (mg/kg QD) | Prothrombin Time (s) | Factor X Activity (% of Baseline) |
| This compound | 0.3 (or adjusted) | 26.3 ± 4.5 | 31 ± 5% |
| Warfarin | 0.25 (or adjusted) | 18.9 ± 2.8 | 41 ± 3% |
Table 3: Antithrombotic Efficacy of Oral this compound in Canine and Rabbit Models
| Animal Model | Compound | Dose (mg/kg QD) | Treatment Duration | Key Outcome |
| Canine | This compound | 0.05 - 0.5 | 4 - 7 days | Reduced thrombus formation in arterial & venous segments; 3 to 5-fold PT prolongation. |
| Rabbit | This compound | 1.0 | 2 days | Attenuated thrombus formation; Prolonged PT; Increased blood loss from ear incisions. |
| Warfarin | 1.5 | 2 days | Attenuated thrombus formation; Prolonged PT; Increased blood loss from ear incisions. |
Experimental Protocols
This section details the methodologies used to evaluate this compound in various animal models of thrombosis.
Protocol 1: Canine Arterial and Venous Thrombosis Model
This protocol is adapted from studies assessing the antithrombotic activity of this compound in dogs. It utilizes a combination of electrical injury and stenosis to induce thrombus formation.
References
- 1. Effect of this compound, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic activity of the novel oral anticoagulant, this compound [Sodium 3-[4-((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yloxy) carbonyl) benzyl]-2-oxo-2H-chromen-4-olate] in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
Application Notes and Protocols for International Normalized Ratio (INR) Monitoring with Tecarfarin Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin is a novel, late-stage oral anticoagulant that functions as a vitamin K antagonist (VKA).[1] Like warfarin, it inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[2][3] A key differentiating feature of this compound is its metabolic pathway. Unlike warfarin, which is primarily metabolized by the highly polymorphic cytochrome P450 2C9 (CYP2C9) enzyme, this compound is metabolized by carboxyl esterases.[4][5] This distinct metabolic route is designed to reduce the impact of genetic variations in CYP2C9 and minimize drug-drug interactions, potentially leading to a more predictable and stable anticoagulant response.
Effective and safe anticoagulation with this compound, as with all VKAs, necessitates regular monitoring of the International Normalized Ratio (INR). The INR is a standardized measure of the prothrombin time, which reflects the activity of the extrinsic and common pathways of the coagulation cascade and, therefore, the level of anticoagulation. These application notes provide detailed protocols for INR monitoring in subjects undergoing this compound therapy, present key data from clinical studies, and offer visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from key clinical trials involving this compound, providing a comparative overview of its performance against warfarin.
Table 1: Comparison of Time in Therapeutic Range (TTR) in the EMBRACE-AC Trial
| Parameter | This compound | Warfarin | p-value |
| Mean TTR (Primary Endpoint) | 72.3% | 71.5% | 0.51 |
| Mean TTR (On-Treatment Analysis) | 74.0% | 73.2% | 0.51 |
| TTR in patients on CYP2C9 interacting drugs | 72.2% | 69.9% | 0.15 |
| TTR in patients with CYP2C9 variant alleles and on CYP2C9-interacting drugs | 76.5% | 69.5% | 0.09 |
Table 2: INR Stability and Extreme Values from Clinical Studies
| Parameter | This compound | Warfarin |
| Time in extreme INR range (<1.5) | 1.2% | Not Reported |
| Time in extreme INR range (>4.0) | 1.2% | Not Reported |
| Percentage of patients with INR > 4.0 (TACT Trial) | To be evaluated | To be evaluated |
| Percentage of patients with INR > 5.0 (TACT Trial) | To be evaluated | To be evaluated |
Table 3: Dosing Information from Clinical Trials
| Parameter | This compound | Warfarin |
| Median Daily Dose (Phase IIA Study) | 15.6 mg (range: 6-29 mg) | Not Applicable |
| Mean Dose to achieve INR 1.5-2.0 (Healthy Volunteers) | 13.9 mg (range: 10.0-25.5 mg) | 5.3 mg (range: 2.5-9.0 mg) |
Experimental Protocols
Protocol 1: INR Monitoring for Patients on this compound Therapy
1. Objective: To ensure safe and effective anticoagulation by maintaining the INR within the target therapeutic range.
2. Materials:
- Point-of-care (POC) coagulometer or laboratory-based coagulation analyzer.
- Lancets for capillary blood sampling (for POC testing).
- Vacutainer tubes containing 3.2% sodium citrate for venous blood sampling (for laboratory testing).
- Alcohol swabs and sterile gauze.
- Personal protective equipment (gloves).
3. Procedure:
4. Target INR Range: The target INR range should be pre-specified based on the clinical indication for anticoagulation. For most indications, the target range is typically 2.0 to 3.0. For patients with mechanical heart valves, a higher range of 2.5 to 3.5 may be targeted.
Protocol 2: this compound Dose Adjustment Algorithm
1. Objective: To provide a systematic approach to adjusting the this compound dose based on INR results to maintain the INR within the target therapeutic range.
2. Procedure:
Mandatory Visualizations
Caption: Mechanism of action of this compound and Warfarin.
Caption: Workflow for INR monitoring with this compound therapy.
Caption: Metabolic pathways of this compound versus Warfarin.
References
- 1. cadrenal.com [cadrenal.com]
- 2. Armetheon Announces Positive Results of Pharmacokinetics Study of this compound versus Warfarin [prnewswire.com]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. The first evaluation of a novel vitamin K antagonist, this compound (ATI-5923), in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tecarfarin for Anticoagulation in Patients with Renal Impairment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) under development for chronic anticoagulation.[1] Unlike traditional VKAs such as warfarin, which are metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, this compound is primarily metabolized by carboxylesterases.[1][2] This distinct metabolic pathway suggests a potential for more predictable and stable anticoagulation, particularly in patient populations with comorbidities or those on multiple medications that may interact with the CYP450 system.[1] One such population that stands to benefit is patients with renal impairment, where the metabolism of warfarin is known to be altered, complicating anticoagulant therapy.[3]
These application notes provide a summary of the mechanism of action of this compound, its pharmacokinetic profile in the context of renal impairment, and relevant clinical trial data. Detailed protocols for key experimental procedures are also provided to aid in the design and execution of further research in this area.
Mechanism of Action
This compound is a vitamin K epoxide reductase (VKOR) inhibitor. By blocking VKOR, this compound prevents the reduction of vitamin K epoxide to its active form, vitamin K. Active vitamin K is an essential cofactor for the gamma-carboxylation of several clotting factors, namely factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. Inhibition of this process leads to the production of under-carboxylated, inactive forms of these clotting factors, thereby reducing the procoagulant state. The anticoagulant effect of this compound can be monitored using the International Normalized Ratio (INR).
Data Presentation
Pharmacokinetics in Renal Impairment
A Phase 1 clinical trial was conducted to evaluate the pharmacokinetics of a single dose of this compound (30 mg) and warfarin (10 mg) in subjects with severe chronic kidney disease (CKD), defined as an estimated glomerular filtration rate (eGFR) < 30 mL/min, compared to healthy volunteers. The results of this study are summarized in the table below.
| Parameter | This compound | Warfarin (S-warfarin) | Warfarin (R,S-warfarin) |
| Mean Plasma Concentration Increase in CKD vs. Healthy Volunteers | < 15% | 44% | 27% |
| Elimination Half-life (t½) Change in CKD vs. Healthy Volunteers | -8% | +20% | +8% |
| Inactive Metabolite (ATI-5900) Mean Plasma Concentration Increase in CKD | ~8-fold | N/A | N/A |
| Table 1: Pharmacokinetic parameters of this compound and Warfarin in patients with severe chronic kidney disease (CKD) compared to healthy volunteers. |
The data indicate that while the metabolism of warfarin is significantly inhibited in patients with severe CKD, the metabolism of this compound is not similarly affected. However, the concentration of the inactive metabolite of this compound, ATI-5900, is substantially increased in this patient population.
Clinical Efficacy and Safety
The EMBRACE-AC trial was a Phase 2/3, multicenter, randomized, double-blind, active-control study that compared the efficacy and safety of this compound to warfarin in 607 patients requiring chronic anticoagulation. The primary endpoint was the time in therapeutic range (TTR) of INR.
| Parameter | This compound (n=303) | Warfarin (n=304) | p-value |
| Mean Time in Therapeutic Range (TTR) | 72.3% | 71.5% | 0.51 |
| Percentage of INR Values in Therapeutic Range (post-hoc analysis) | 68.8% | 66.4% | <0.04 |
| Major Bleeding Events | 1.6% | Not Reported | N/A |
| Thrombotic Events | 0% | Not Reported | N/A |
| Table 2: Efficacy and safety outcomes from the EMBRACE-AC trial. |
While the primary endpoint of mean TTR was not significantly different between the two groups, a post-hoc analysis showed a statistically significant increase in the percentage of INR values within the therapeutic range for patients receiving this compound. This compound was also well-tolerated, with a low incidence of major bleeding and no thrombotic events.
Experimental Protocols
Representative Protocol: Phase 1 Pharmacokinetic Study in Renal Impairment
This protocol is a representative summary based on the description of the Phase 1 clinical trial comparing this compound and warfarin in patients with severe CKD.
1. Study Design:
-
A multi-center, randomized, double-blind, two-way crossover study.
-
Two cohorts:
-
Patients with severe chronic kidney disease (eGFR < 30 mL/min, not on dialysis) (n=13).
-
Healthy volunteers matched for age, sex, and body mass index (n=10).
-
2. Investigational Products and Dosing:
-
This compound: 30 mg, single oral dose.
-
Warfarin: 10 mg, single oral dose.
3. Study Procedures:
-
Screening: Obtain informed consent, medical history, physical examination, and baseline laboratory tests, including eGFR calculation.
-
Randomization: Subjects are randomized to one of two treatment sequences:
-
Sequence A: this compound in Period 1, followed by Warfarin in Period 2.
-
Sequence B: Warfarin in Period 1, followed by this compound in Period 2.
-
-
Dosing: Investigational product is administered orally with a standardized volume of water after an overnight fast.
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Washout Period: A washout period of at least 21 days separates the two treatment periods to ensure complete elimination of the first investigational product.
-
Safety Monitoring: Monitor for adverse events, vital signs, and clinical laboratory parameters throughout the study.
4. Bioanalytical Method:
-
Plasma concentrations of this compound, its inactive metabolite ATI-5900, and the R- and S-enantiomers of warfarin are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Calculate standard pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
-
Compare pharmacokinetic parameters between the CKD and healthy volunteer cohorts for both this compound and warfarin.
Conclusion
This compound's unique metabolic profile, which avoids the CYP450 pathway, presents a promising alternative to warfarin for anticoagulation, especially in patients with renal impairment. The available data suggest that this compound's pharmacokinetics are not significantly altered in severe CKD, potentially leading to more predictable dosing and improved safety in this high-risk population. Further clinical trials are warranted to confirm these findings and to establish the long-term efficacy and safety of this compound in patients with varying degrees of renal dysfunction. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further investigate the potential of this compound in this underserved patient population.
References
Application of Tecarfarin in Mechanical Heart Valve Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Tecarfarin (ATI-5923) is a novel oral anticoagulant that functions as a vitamin K antagonist (VKA). It is under investigation as a potential alternative to warfarin for patients requiring chronic anticoagulation, particularly those with mechanical heart valves (MHVs). Patients with MHVs have a high risk of thromboembolic events and require lifelong anticoagulation. While warfarin has been the standard of care, its narrow therapeutic window, numerous drug and food interactions, and the influence of genetic variations in cytochrome P450 (CYP) enzymes, particularly CYP2C9, and the vitamin K epoxide reductase complex subunit 1 (VKORC1), complicate its management.[1][2] this compound was designed to overcome these limitations.
Mechanism of Action
Similar to warfarin, this compound inhibits the vitamin K epoxide reductase (VKOR) enzyme.[3] This inhibition disrupts the vitamin K cycle, a critical process for the gamma-carboxylation of several clotting factors. Without this modification, Factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, are synthesized in an inactive form. This leads to a dose-dependent reduction in the activity of these coagulation factors and a prolongation of clotting time, as measured by the International Normalized Ratio (INR).[3]
A key differentiator of this compound from warfarin is its metabolic pathway. Warfarin is primarily metabolized by the CYP450 enzyme system, making it susceptible to interactions with numerous drugs and influenced by genetic polymorphisms in CYP2C9.[1] In contrast, this compound is metabolized by carboxylesterases, primarily human carboxylesterase 2 (hCE-2), to a single, inactive metabolite. This metabolic pathway is less prone to genetic variability and drug-drug interactions, potentially leading to a more predictable and stable anticoagulant effect.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials evaluating this compound, with a focus on patients with mechanical heart valves.
Table 1: EmbraceAC Trial - Time in Therapeutic Range (TTR) in Patients with Mechanical Heart Valves
| Parameter | This compound (n=42) | Warfarin (n=42) | p-value |
| Mean TTR (%) | 68.4 | 66.3 | 0.51 |
Table 2: EmbraceAC Trial - Overall Time in Therapeutic Range (TTR)
| Parameter | This compound (n=303) | Warfarin (n=304) | p-value |
| Mean TTR (%) | 72.3 | 71.5 | 0.51 |
Table 3: EmbraceAC Trial - Safety Outcomes in the Overall Population
| Outcome | This compound | Warfarin |
| Thromboembolic Events | No difference reported | No difference reported |
| Bleeding Events | No difference reported | No difference reported |
Note: While the EmbraceAC trial did not demonstrate statistical superiority of this compound over well-controlled warfarin in the overall population or the mechanical heart valve subgroup, it showed that this compound was safe and well-tolerated. The TACT trial was designed to further evaluate this compound in a "real-world" setting, including a significant number of patients with mechanical heart valves, but the final results have not yet been fully published.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for mechanical heart valve applications. These protocols are based on the published designs of the EmbraceAC and TACT clinical trials.
Protocol 1: Evaluation of Anticoagulation Efficacy and Safety in Patients with Mechanical Heart Valves (Based on EmbraceAC Trial Design)
1. Objective: To compare the efficacy (as measured by Time in Therapeutic Range) and safety of this compound versus warfarin in patients with mechanical heart valves requiring chronic anticoagulation.
2. Study Design: A phase 2/3, randomized, double-blind, active-controlled trial.
3. Patient Population:
- Inclusion Criteria: Patients with a mechanical heart valve (aortic or mitral) requiring chronic anticoagulation with a target INR of 2.0-3.0 or 2.5-3.5.
- Exclusion Criteria: Standard contraindications to anticoagulation therapy.
4. Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either this compound or warfarin. Both patients and investigators are blinded to the treatment allocation.
5. Dosing and Administration:
- Dosing is managed by a centralized dose control center with access to patient genotyping for CYP2C9 and VKORC1 to inform warfarin dosing.
- Initial doses are based on clinical factors and, for the warfarin group, genetic information.
- Subsequent dose adjustments for both this compound and warfarin are made based on frequent INR monitoring to maintain the target therapeutic range.
6. INR Monitoring:
- INR is monitored frequently, especially during the initiation phase of therapy.
- The frequency of monitoring is adjusted based on the stability of the INR, with more frequent monitoring for out-of-range values.
7. Efficacy Endpoint:
- Primary Endpoint: Percentage of time the INR is within the therapeutic range (TTR). TTR is calculated using a linear interpolation method between scheduled INR measurements.
8. Safety Endpoints:
- Primary Safety Endpoints: Incidence of major bleeding and thromboembolic events.
- Secondary Safety Endpoints: Incidence of minor bleeding and other adverse events.
- All bleeding events are classified according to standardized criteria (e.g., ISTH criteria).
- Thromboembolic events (e.g., stroke, systemic embolism, valve thrombosis) are adjudicated by an independent clinical events committee.
9. Statistical Analysis: The primary efficacy analysis is a comparison of the mean TTR between the this compound and warfarin groups. Safety endpoints are compared using appropriate statistical tests for event rates.
Protocol 2: "Real-World" Evaluation of this compound in a Broad Population Requiring Anticoagulation (Based on TACT Trial Design)
1. Objective: To compare the safety and efficacy of this compound and warfarin in a "real-world" setting, including a substantial number of patients with mechanical heart valves.
2. Study Design: A randomized, parallel-arm, open-label study.
3. Patient Population:
- Inclusion Criteria: Approximately 1000 subjects with an indication for chronic oral anticoagulation, including patients with aortic and/or mitral prosthetic heart valves. The study is enriched with subjects taking at least one CYP2C9-interacting medication and/or having chronic kidney disease or a genetic variant allele for CYP2C9.
- Exclusion Criteria: Standard contraindications to anticoagulation therapy.
4. Randomization: Eligible subjects are randomized to receive either this compound or warfarin.
5. Dosing and Administration:
- This compound and warfarin are administered and dose-adjusted by the investigator according to a pre-specified target INR range.
6. INR Monitoring: Regular INR monitoring is conducted as per standard clinical practice, with the frequency determined by the investigator based on the patient's INR stability.
7. Primary Outcome Measure: Percentage of time in the therapeutic range (TTR) for this compound versus warfarin, calculated using the linear interpolation method.
8. Secondary Outcome Measures:
- Percentage TTR in various sub-populations (e.g., patients with mechanical heart valves, patients with CYP2C9 variants).
- Incidence of thromboembolic events.
- Incidence of major and minor bleeding events.
9. Study Duration: Patients are followed for a period ranging from 6 to 24 months.
Visualizations
Caption: this compound's inhibition of VKOR disrupts the Vitamin K cycle and coagulation.
Caption: Contrasting metabolic pathways of this compound and Warfarin.
Caption: Generalized workflow for this compound clinical trials in MHV patients.
References
Investigating Tecarfarin in Left Ventricular Assist Device (LVAD) Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the investigation of Tecarfarin, a novel vitamin K antagonist, for the management of anticoagulation in patients with Left Ventricular Assist Devices (LVADs). These application notes and protocols are intended to guide researchers and drug development professionals in understanding the rationale, methodologies, and potential of this compound in this critical patient population.
Introduction
Patients with Left Ventricular Assist Devices (LVADs) are at a heightened risk for both thromboembolic and bleeding events, necessitating meticulous and stable anticoagulation management.[1][2] Warfarin, the current standard of care, presents significant challenges due to its narrow therapeutic window, numerous drug-drug interactions mediated by the cytochrome P450 (CYP450) system, and the frequent need for international normalized ratio (INR) monitoring.[3][4] this compound (ATI-5923) is a next-generation vitamin K antagonist engineered to overcome these limitations. Unlike warfarin, this compound is primarily metabolized by carboxylesterase 2 (CES2), a pathway less prone to genetic variability and drug interactions.[5] This distinct metabolic profile suggests that this compound may offer a more predictable and stable anticoagulant effect, potentially leading to improved time in the therapeutic range (TTR) and a better safety profile for LVAD patients.
Cadrenal Therapeutics is developing this compound and is planning a pivotal Phase 3 clinical trial, the TECH-LVAD trial, in collaboration with Abbott, the manufacturer of the HeartMate 3 LVAD. This trial will evaluate the safety and efficacy of this compound compared to warfarin in this patient population. This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the prevention of thromboembolism in patients with LVADs.
Data Presentation
Pharmacokinetic Properties of this compound (in Healthy Volunteers)
| Parameter | Value | Reference |
| Metabolism | Primarily by carboxylesterase 2 (CES2) | |
| CYP450 Interaction | Minimal to no metabolism via CYP450 pathway | |
| Elimination Half-Life | 87-140 hours | |
| Steady-State Dosing (INR 1.7-2.0) | 10-20 mg |
Comparative Time in Therapeutic Range (TTR) Data
| Study Population | Anticoagulant | Mean/Median TTR | Key Findings | Reference |
| Atrial Fibrillation | This compound | 71.4% (mean) | After 3 weeks of dose titration, INR was in the target range 71.4% of the time. | |
| LVAD Patients (ARIES-HM3 analysis) | Warfarin | 56% (median) | A 47% reduction in bleeding risk was observed for patients with a TTR above the median. | |
| Continuous-Flow LVAD Patients (Meta-analysis) | Warfarin | 46.6% (weighted mean) | Highlights the difficulty in managing warfarin in this population. |
Signaling Pathway
The primary mechanism of action for this compound, similar to warfarin, is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme. This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting VKOR, this compound reduces the production of functional vitamin K-dependent coagulation factors II, VII, IX, and X, thereby prolonging the time to clot formation.
Caption: this compound inhibits VKOR, reducing active Vitamin K and functional clotting factors.
Experimental Protocols
The following are proposed key experimental protocols for a clinical trial investigating this compound in LVAD patients, based on publicly available information regarding the planned TECH-LVAD trial and general best practices for anticoagulation studies in this population.
Protocol 1: A Phase 3, Randomized, Controlled Trial of this compound versus Warfarin in Patients with a Left Ventricular Assist Device (TECH-LVAD - A Proposed Protocol)
1. Study Objectives:
-
Primary Efficacy Endpoint: To determine the superiority of this compound over warfarin in achieving a higher percentage of time in the therapeutic INR range (TTR) of 2.0-3.0.
-
Primary Safety Endpoint: To assess the incidence of major bleeding events in patients treated with this compound compared to warfarin.
-
Secondary Endpoints:
-
Incidence of thromboembolic events (e.g., stroke, systemic embolism, device thrombosis).
-
Composite of major adverse events (all-cause mortality, disabling stroke, device thrombosis requiring surgical intervention).
-
Hospitalization rates for bleeding or thromboembolic events.
-
Pharmacokinetic and pharmacodynamic analysis of this compound in the LVAD population.
-
2. Study Design:
-
A prospective, randomized, open-label, active-controlled, multicenter study.
-
Patient Population: Adult patients with a newly implanted continuous-flow LVAD (e.g., HeartMate 3).
-
Randomization: Patients will be randomized in a 1:1 ratio to receive either this compound or warfarin.
-
Treatment Duration: Patients will be treated and followed for a minimum of 12 months.
3. Methodology:
-
Dosing and Monitoring:
-
This compound Arm: Dosing will be initiated and adjusted to maintain a target INR of 2.0-3.0. Dosing adjustments will be guided by a centralized or site-specific algorithm.
-
Warfarin Arm: Dosing will be managed according to the standard of care at each participating institution to maintain a target INR of 2.0-3.0.
-
INR Monitoring: INR will be measured at least weekly during the initial dose-titration phase and then at least monthly once a stable dose is achieved. More frequent monitoring will be performed as clinically indicated.
-
-
Time in Therapeutic Range (TTR) Calculation: TTR will be calculated using the Rosendaal linear interpolation method, which estimates the INR values for the days between scheduled measurements.
-
Adverse Event Monitoring: All bleeding and thromboembolic events will be adjudicated by an independent clinical events committee blinded to the treatment allocation. Bleeding events will be classified according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sub-study: A subset of patients will participate in a PK/PD sub-study involving serial blood sampling to determine this compound plasma concentrations and their relationship with INR and coagulation factor levels.
Protocol 2: Measurement of Vitamin K-Dependent Coagulation Factors
1. Objective: To assess the pharmacodynamic effect of this compound and warfarin on the activity of coagulation factors II, VII, IX, and X.
2. Methodology:
-
Sample Collection: Blood samples will be collected in 3.2% sodium citrate tubes at baseline and at specified time points throughout the study (e.g., weeks 4, 12, 24, and 52).
-
Sample Processing: Platelet-poor plasma will be prepared by centrifugation within one hour of collection and stored at -70°C or below until analysis.
-
Assay: The activity of factors II, VII, IX, and X will be measured using one-stage clotting assays with factor-deficient plasmas. Results will be expressed as a percentage of normal activity.
Experimental Workflow
The following diagram illustrates the proposed workflow for a patient enrolled in the TECH-LVAD trial.
References
Application Notes and Protocols for Tecarfarin in Atrial Fibrillation Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and protocols for Tecarfarin, a novel vitamin K antagonist, in the context of atrial fibrillation (AF) and other indications requiring chronic anticoagulation.
Introduction
This compound (formerly ATI-5923) is a next-generation oral anticoagulant that, like warfarin, acts as a vitamin K antagonist. It inhibits the vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle required for the synthesis of active coagulation factors II, VII, IX, and X.[1][2] Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP) system (primarily CYP2C9), this compound is metabolized by carboxylesterases.[3][4] This different metabolic pathway is intended to provide a more predictable and stable anticoagulant effect, with fewer drug-drug and drug-gene interactions.[2]
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting VKORC1. This enzyme is crucial for the conversion of inactive vitamin K 2,3-epoxide to the active hydroquinone form of vitamin K. The reduced vitamin K is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent clotting factors. This carboxylation is essential for their biological activity. By inhibiting VKORC1, this compound depletes the available pool of reduced vitamin K, leading to the production of under-carboxylated, inactive clotting factors, thus prolonging the time to clot formation.
Signaling Pathway of Vitamin K-Dependent Coagulation
Caption: Vitamin K cycle and its role in the coagulation cascade, showing the inhibitory action of this compound and Warfarin on VKORC1.
Clinical Trial Data
The following tables summarize the key quantitative data from the pivotal Phase 2/3 EMBRACE-AC trial and the planned Phase 3 TACT trial.
Table 1: EMBRACE-AC Trial - Study Design and Patient Demographics
| Parameter | Details |
| Trial Name | EmbraceAC |
| Phase | 2/3 |
| Design | Randomized, double-blind, multicenter |
| Patient Population | Patients requiring chronic anticoagulation for conditions including atrial fibrillation, prosthetic heart valve, venous thromboembolic disease, myocardial infarction, or cardiomyopathy. |
| Number of Patients | 612 (307 this compound, 305 Warfarin) |
| Treatment Arms | This compound vs. Warfarin |
| Primary Endpoint | Time in Therapeutic Range (TTR) |
| Mean Age | Not specified in detail |
| Sex | Not specified in detail |
| Key Baseline Conditions | Atrial Fibrillation (74.5%), DVT/PE (15.7%), Cardiomyopathy/MI (14.2%), Heart Valve (15.5%) |
Table 2: EMBRACE-AC Trial - Efficacy Results (Time in Therapeutic Range - TTR)
| Group | Mean TTR (%) | p-value (vs. Warfarin) |
| Overall Population | ||
| This compound | 74.0 | 0.51 |
| Warfarin | 73.2 | - |
| Subgroup: CYP2C9 Wild-Type | ||
| This compound | 69.6 | 0.012 |
| Warfarin | 66.1 | - |
| Subgroup: Patients Switched from Warfarin | ||
| This compound | 69.5 | 0.022 |
| Warfarin | 66.7 | - |
| Subgroup: Patients on CYP2C9 Inhibitors | ||
| This compound | TTR remained steady | Not specified |
| Warfarin | TTR decreased | Not specified |
Table 3: EMBRACE-AC Trial - Safety Outcomes
| Adverse Event | This compound (n=307) | Warfarin (n=305) | p-value |
| Major Hemorrhage | 1.6% | Not specified | Not specified |
| Composite Clinical Outcomes | 8 events | 6 events | 0.41 |
| (Death, Stroke, MI, DVT, PE, or Major Hemorrhage) | |||
| Overall Adverse Event Rate | No difference reported | No difference reported | Not specified |
Table 4: TACT Trial (Planned) - Study Design
| Parameter | Details |
| Trial Name | This compound Anti-Coagulation Trial (TACT) |
| Phase | 3 |
| Design | Randomized, open-label, parallel-arm |
| Patient Population | Patients requiring chronic oral anticoagulation for a broad range of indications, enriched with subjects taking at least one CYP2C9-interacting medication and/or with chronic kidney disease (Stage 3 or 4) or a CYP2C9 genetic variant. |
| Number of Patients | Approximately 1000 |
| Treatment Arms | This compound vs. Warfarin |
| Primary Endpoint | Quality of anticoagulation control (likely TTR) |
Experimental Protocols
EMBRACE-AC Trial Protocol (Phase 2/3)
Objective: To evaluate whether this compound is superior to optimized warfarin as measured by TTR in patients requiring chronic anticoagulation.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Patients with indications for chronic anticoagulation such as atrial fibrillation, prosthetic heart valve, history of venous thromboembolic disease, myocardial infarction, or cardiomyopathy.
-
Exclusion Criteria: Standard contraindications to anticoagulation therapy.
-
-
Randomization and Blinding:
-
612 patients were randomized in a double-blind fashion to receive either this compound or warfarin.
-
-
Dosing and Monitoring:
-
A central dose control center (DCC) managed the dosing for both treatment arms.
-
Prospective genotyping for CYP2C9 and VKORC1 was performed to inform dosing, particularly for the warfarin arm.
-
INR was monitored weekly.
-
The target therapeutic range for INR was 2.0 to 3.0 for most indications, and 2.5 to 3.5 for patients with a mechanical heart valve.
-
Note: The specific dosing algorithms used by the DCC for this compound and warfarin are not publicly available in detail.
-
-
Endpoint Assessment:
-
The primary efficacy endpoint was the percentage of time in the therapeutic range (TTR), calculated using the Rosendaal method which involves linear interpolation between INR measurements.
-
Safety endpoints included the incidence of major hemorrhage and a composite of clinical outcomes (death, stroke, MI, DVT, PE, or major hemorrhage).
-
TACT Trial Protocol (Planned Phase 3)
Objective: To compare the quality of anticoagulation control with this compound versus warfarin in a "real-world" setting.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Patients aged 18 years or older requiring chronic anticoagulation for indications such as non-valvular atrial fibrillation, prosthetic heart valve, or history of venous thromboembolism. The study will be enriched with patients taking at least one CYP2C9-interacting medication, and/or with stage 3 or 4 chronic kidney disease, and/or a genetic variant allele for CYP2C9.
-
Exclusion Criteria: Active bleeding or lesions at high risk of bleeding, and other conditions that would compromise patient safety.
-
-
Study Design:
-
A randomized, open-label, parallel-arm study.
-
Approximately 1000 subjects will be randomized to receive either this compound or warfarin.
-
Treatment duration will range from 6 to 24 months.
-
-
Dosing and Monitoring:
-
Dose adjustments for both this compound and warfarin will be made by the investigator to maintain a pre-specified target INR range.
-
-
Endpoint Assessment:
-
The primary endpoint will be a measure of the quality of anticoagulation control.
-
Experimental Workflow
Caption: A generalized workflow for a randomized controlled clinical trial comparing this compound to Warfarin.
Future Directions
Ongoing and planned clinical trials are exploring the use of this compound in specific patient populations where stable anticoagulation is challenging. These include:
-
Patients with End-Stage Kidney Disease (ESKD) and Atrial Fibrillation: this compound has received Orphan Drug and Fast Track designations from the FDA for this indication. A clinical trial is planned to assess its safety and efficacy in patients with ESKD transitioning to dialysis.
-
Patients with Left Ventricular Assist Devices (LVADs): this compound is also being investigated for thrombosis prevention in patients with LVADs and has received Orphan Drug Designation for this use. The planned TECH-LVAD trial will evaluate this compound in this high-risk population.
These studies will provide crucial data on the potential benefits of this compound in patient groups with significant unmet medical needs.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Tecarfarin Synthesis and Purification
Welcome to the Technical Support Center for Tecarfarin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smoother and more efficient workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the condensation of 4-hydroxycoumarin with p-formylbenzoic acid to form the intermediate, 3-(4-carboxybenzyl)-4-hydroxycoumarin. This reaction is often a Knoevenagel or a similar condensation. The second step involves the esterification of the carboxylic acid group of the intermediate with 1,1,1,3,3,3-hexafluoro-2-propanol to yield the final product, this compound.
Q2: What are the most common impurities I might encounter during this compound synthesis?
A2: Common impurities can arise from unreacted starting materials (4-hydroxycoumarin and p-formylbenzoic acid), side reactions, or degradation. A significant impurity to be aware of is the product of esterolysis, where the hexafluoroisopropyl ester group is hydrolyzed back to a carboxylic acid. Other potential impurities include by-products from the condensation reaction, such as bis-coumarin derivatives, which can form if the aldehyde reacts with two molecules of 4-hydroxycoumarin.[1]
Q3: My crude this compound appears as a colored solid. Is this expected?
A3: It is not uncommon for crude coumarin derivatives to be yellow or brownish due to residual impurities and by-products from the synthesis.[2] A successful purification process should result in a white or off-white crystalline solid. If significant color persists after purification, it may indicate the presence of colored degradation products, and further purification steps or optimization of the synthesis reaction may be necessary.
Q4: What is the best method for purifying crude this compound?
A4: A combination of chromatographic methods and recrystallization is typically employed. Preparative High-Performance Liquid Chromatography (HPLC) is effective for separating this compound from closely related impurities.[2] Following chromatography, recrystallization can be used to obtain a highly pure, crystalline product. The choice of solvent for recrystallization is critical and should be determined through small-scale screening.
Q5: Can I use Thin Layer Chromatography (TLC) to monitor the progress of my reaction?
A5: Yes, TLC is a valuable tool for monitoring the progress of both the condensation and esterification steps. By spotting the reaction mixture alongside the starting materials and a reference standard (if available), you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 3-(4-carboxybenzyl)-4-hydroxycoumarin (Intermediate) | Incomplete reaction. | - Increase reaction time and continue to monitor by TLC. - Optimize the reaction temperature; some condensations require heating. - Ensure the catalyst (if used) is active and added in the correct amount. |
| Side reactions forming by-products. | - Adjust the stoichiometry of the reactants. An excess of one reactant may favor by-product formation. - Consider a milder catalyst or reaction conditions to minimize side reactions. | |
| Low yield of this compound (Final Product) in the esterification step | Incomplete esterification. | - Use a suitable activating agent for the carboxylic acid, such as a carbodiimide or thionyl chloride. - Ensure the 1,1,1,3,3,3-hexafluoro-2-propanol is of high purity and used in sufficient excess. - Optimize the reaction temperature and time. |
| Hydrolysis of the ester product. | - Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the ester. - During work-up, avoid prolonged exposure to strongly acidic or basic aqueous conditions. | |
| Presence of significant impurities in the crude product | Non-optimized reaction conditions. | - Re-evaluate the reaction temperature, time, and catalyst. - Analyze the impurity profile by HPLC-MS to identify the by-products and adjust the reaction strategy accordingly. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize ("oils out") | The solution is supersaturated at a temperature above the product's melting point. | - Re-heat the solution and add a small amount of additional solvent to reduce the saturation level. - Try a different solvent system with a lower boiling point. - Allow the solution to cool more slowly to encourage crystal lattice formation. |
| Presence of impurities that inhibit crystallization. | - Attempt to purify the crude product by column chromatography before recrystallization. - Add a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration.[3] | |
| No crystal formation upon cooling | Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product. - Add an "anti-solvent" (a solvent in which this compound is insoluble) dropwise to induce precipitation. |
| The solution is not sufficiently supersaturated. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound to initiate crystallization.[2] | |
| Low recovery of purified product | The product has significant solubility in the solvent at low temperatures. | - Cool the crystallization mixture in an ice bath or freezer for a longer period to maximize precipitation. - Select a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities | Inappropriate mobile phase composition. | - Optimize the mobile phase gradient and composition based on analytical HPLC data. - If this compound is co-eluting with a non-polar impurity, decrease the initial percentage of the organic solvent in the gradient. - If co-eluting with a polar impurity, increase the initial percentage of the organic solvent. |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. - Use a larger column with a higher loading capacity. | |
| Peak tailing for this compound | Secondary interactions between the acidic this compound and the silica-based stationary phase. | - Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase to suppress the ionization of the carboxylic acid group. |
| The column is degrading. | - Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18 columns). - If necessary, replace the column. | |
| High backpressure | Clogged frit or column. | - Filter the sample and mobile phases before use. - Reverse-flush the column with an appropriate solvent (refer to the column manufacturer's instructions). |
Experimental Protocols
Synthesis of 3-(4-carboxybenzyl)-4-hydroxycoumarin (Intermediate)
This protocol is based on typical condensation reactions of 4-hydroxycoumarin with aldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxycoumarin (1 equivalent) and p-formylbenzoic acid (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water (e.g., 1:1 v/v).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid-surfactant catalyst like p-dodecylbenzenesulfonic acid (DBSA) (e.g., 25 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane with a small amount of acetic acid).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The product may precipitate directly from the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold solvent (the same as the reaction solvent) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the crude 3-(4-carboxybenzyl)-4-hydroxycoumarin. This intermediate can be purified further by recrystallization if necessary.
Synthesis of this compound (Final Product)
This protocol outlines a general esterification procedure.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-carboxybenzyl)-4-hydroxycoumarin (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (e.g., 1.5-2 equivalents).
-
Activating Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, filter the mixture to remove any precipitated urea by-product (if DCC or EDC was used). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC, followed by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin) Derivatives (Analogs of Potential this compound By-products)
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Method | Time | Yield (%) |
| 1 | 3-Nitrobenzaldehyde | DBSA (25) | EtOH:H₂O (1:1) | Reflux | 45 min | 90 |
| 2 | 3-Nitrobenzaldehyde | DBSA (25) | EtOH:H₂O (1:1) | Microwave | 4.5 min | 92 |
| 3 | 4-Chlorobenzaldehyde | DBSA (25) | EtOH:H₂O (1:1) | Reflux | 60 min | 88 |
| 4 | 4-Chlorobenzaldehyde | DBSA (25) | EtOH:H₂O (1:1) | Microwave | 6 min | 90 |
| 5 | Benzaldehyde | DBSA (25) | EtOH:H₂O (1:1) | Reflux | 90 min | 85 |
| 6 | Benzaldehyde | DBSA (25) | EtOH:H₂O (1:1) | Microwave | 9 min | 86 |
Note: This data is for the synthesis of bis-coumarin derivatives, which are potential side products in the synthesis of the this compound intermediate. The conditions highlight the efficiency of microwave-assisted synthesis and the use of DBSA as a catalyst in aqueous media.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Managing INR Variability in Tecarfarin-Treated Subjects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing International Normalized Ratio (INR) variability in subjects treated with Tecarfarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral anticoagulant that, like warfarin, functions as a Vitamin K antagonist. It inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1] By blocking VKOR, this compound reduces the production of these functional clotting factors, leading to a prolongation of clotting time, measured as the INR.
Q2: How does this compound's metabolism differ from warfarin, and why is this significant for INR stability?
A key difference lies in their metabolic pathways. Warfarin is primarily metabolized by the cytochrome P450 (CYP450) system, particularly the CYP2C9 enzyme.[1] Genetic variations in the CYP2C9 gene and interactions with drugs that inhibit or induce this enzyme are major sources of INR variability with warfarin.
In contrast, this compound is metabolized by carboxylesterases, mainly human carboxylesterase 2 (hCE2), to a single inactive metabolite.[1] This distinction is significant because it suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response, as it is not subject to the genetic variability of the CYP2C9 pathway.[1]
Q3: What is the expected Time in Therapeutic Range (TTR) with this compound compared to warfarin?
Clinical trial data, such as from the EMBRACE-AC study, have shown that the mean TTR with this compound is comparable to that of well-managed warfarin.[2] In some patient subgroups, such as those taking CYP2C9-interacting drugs, there have been trends favoring this compound in terms of INR stability.
Q4: Is routine genetic testing required before initiating this compound therapy?
While genetic testing for CYP2C9 and VKORC1 is often considered for warfarin dosing, it is not a standard requirement for this compound initiation. This compound's metabolism is independent of CYP2C9. However, VKORC1 genotype can still influence the dose requirements for this compound, similar to its effect on other vitamin K antagonists. Therefore, in a research setting, genotyping may provide valuable insights into dose-response relationships.
Q5: How does renal impairment affect this compound's pharmacokinetics and INR response?
Studies have indicated that chronic kidney disease (CKD) does not significantly alter this compound's metabolism. This is in contrast to warfarin, where severe CKD can impact its clearance and complicate anticoagulation management. This suggests that this compound may offer a more predictable anticoagulation profile in patients with renal impairment.
Troubleshooting Guide for INR Variability
Issue 1: Subtherapeutic INR (INR below target range)
| Potential Cause | Recommended Action |
| Non-adherence to medication | - Verify subject's dosing history and adherence. - Counsel the subject on the importance of consistent dosing. |
| Increased Vitamin K intake | - Review the subject's diet for significant changes in the consumption of foods high in vitamin K (e.g., leafy green vegetables). - Advise the subject to maintain a consistent dietary intake of vitamin K. |
| Drug Interactions | - Review for any new concomitant medications, including over-the-counter drugs and herbal supplements. - While this compound has a lower potential for CYP450-mediated interactions, other mechanisms of interaction are possible. |
| Improved underlying medical condition | - In some cases, improvement in conditions like congestive heart failure or hyperthyroidism can decrease INR. - Consider dose adjustment based on clinical assessment. |
| Dosing Issues | - Re-evaluate the current dose in the context of the subject's clinical status and recent INR trend. - Consider a temporary "boost" dose followed by an increase in the total weekly dose if the cause is long-term. |
Issue 2: Supratherapeutic INR (INR above target range)
| Potential Cause | Recommended Action (in the absence of bleeding) |
| Dosing error (e.g., double dose) | - Withhold one or more doses of this compound. - Monitor INR more frequently until it returns to the therapeutic range. |
| Decreased Vitamin K intake | - Inquire about recent changes in diet that might have led to a significant reduction in vitamin K consumption. |
| Drug Interactions | - Review for any new medications that could potentiate the effect of this compound. |
| Acute Illness | - Conditions such as infections, diarrhea, or vomiting can lead to an elevated INR. - Manage the underlying illness and monitor INR closely. |
| High INR without bleeding | - For INR >4.5 but <10.0 without bleeding, hold this compound and monitor INR frequently. - For INR >10.0 without bleeding, hold this compound and consider a low oral dose of vitamin K. |
| Major Bleeding | - Immediately stop this compound. - Administer intravenous vitamin K and consider prothrombin complex concentrate (PCC) or fresh frozen plasma (FFP) as per institutional guidelines. |
Data Presentation
Table 1: Comparison of Time in Therapeutic Range (TTR) between this compound and Warfarin (EMBRACE-AC Trial)
| Patient Group | This compound TTR (%) | Warfarin TTR (%) | p-value |
| Overall Population | 72.3 | 71.5 | 0.51 |
| Patients on CYP2C9-interacting drugs | 72.2 | 69.9 | 0.15 |
| Patients with CYP2C9 variant allele and on CYP2C9-interacting drugs | 76.5 | 69.5 | 0.09 |
Experimental Protocols
1. Protocol for INR Monitoring in a Clinical Research Setting
-
Objective: To ensure accurate and consistent INR measurements for subjects treated with this compound.
-
Materials:
-
Point-of-care (POC) INR monitoring device or laboratory-based coagulation analyzer.
-
Appropriate blood collection tubes (e.g., 3.2% sodium citrate).
-
Standard operating procedures for blood collection and processing.
-
-
Procedure:
-
Baseline INR: Obtain a baseline INR value before initiating this compound treatment.
-
Initiation Phase: Monitor INR daily or every other day during the initial dose-finding phase until the INR is within the target therapeutic range for two consecutive measurements.
-
Maintenance Phase: Once the INR is stable, the monitoring frequency can be gradually extended to weekly, then every two weeks, and subsequently up to every four weeks for subjects with consistently stable INRs.
-
Dose Adjustments: Any change in this compound dose should be followed by more frequent INR monitoring until a stable INR is re-established.
-
Unscheduled Monitoring: Perform additional INR monitoring in the event of:
-
Initiation or discontinuation of concomitant medications.
-
Significant dietary changes.
-
Acute illness.
-
Signs or symptoms of bleeding or thrombosis.
-
-
-
Quality Control:
-
Regularly perform quality control checks on the INR monitoring device as per the manufacturer's instructions.
-
Periodically, compare POC INR results with laboratory-based plasma INR to ensure concordance.
-
2. Protocol for Carboxylesterase 2 (CES2) Activity Assay in Human Liver Microsomes
-
Objective: To determine the enzymatic activity of CES2 in human liver microsomes, which is the primary metabolic pathway for this compound.
-
Principle: This protocol utilizes a fluorogenic substrate that is selectively hydrolyzed by CES2 to produce a fluorescent product. The rate of fluorescence increase is proportional to the CES2 activity. Fluorescein diacetate (FD) is a known probe substrate for CES2.
-
Materials:
-
Human liver microsomes (HLMs).
-
Fluorescein diacetate (FD) stock solution (in DMSO).
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
Loperamide (selective CES2 inhibitor for control experiments).
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FD in phosphate buffer. The final concentration should be optimized based on the Km value for CES2 (typically in the low micromolar range).
-
Dilute the HLM stock to the desired protein concentration in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted HLM suspension to each well.
-
For inhibitor control wells, pre-incubate the HLMs with loperamide.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FD working solution to each well.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths for fluorescein (e.g., Ex/Em = 485/528 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the no-enzyme control (background hydrolysis).
-
CES2 activity is typically expressed as pmol of product formed per minute per mg of microsomal protein.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for INR variability.
References
Addressing potential off-target effects of Tecarfarin in vitro
Welcome to the technical support center for researchers utilizing Tecarfarin in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and clarify experimental observations related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a vitamin K antagonist that functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[1][2] This action is similar to that of warfarin, blocking the regeneration of vitamin K and subsequently hindering the synthesis of functional, vitamin K-dependent clotting factors II, VII, IX, and X.[1][2]
Q2: How is this compound metabolized in vitro?
This compound was specifically designed to be metabolized primarily by human carboxylesterases (hCE), mainly hCE2, through hydrolysis.[1] This process yields a single, inactive major metabolite, ATI-5900. A key feature of this compound is that it is not significantly metabolized by the cytochrome P450 (CYP450) enzyme system, which is intended to reduce the likelihood of drug-drug interactions.
Q3: Is this compound completely inert with respect to the CYP450 system?
While this compound is not significantly metabolized by CYP450 enzymes, it has been shown to be an inhibitor of a specific isoform, CYP2C9. This is a critical consideration for in vitro experimental design, especially when co-incubating with substrates of CYP2C9.
Troubleshooting Guide
Issue 1: Unexpected inhibition of a CYP2C9 substrate in my in vitro assay when this compound is present.
-
Possible Cause: this compound is a known inhibitor of the CYP2C9 enzyme. If your experimental system contains components metabolized by CYP2C9, the presence of this compound could lead to reduced metabolism of those components, an off-target effect.
-
Troubleshooting Steps:
-
Confirm CYP2C9 Inhibition: Run a direct CYP2C9 inhibition assay using a known CYP2C9 substrate (e.g., diclofenac, S-warfarin) and varying concentrations of this compound. This will allow you to determine the inhibitory potency (IC50 or Ki) of this compound in your specific experimental setup.
-
Use a Lower this compound Concentration: If possible, lower the concentration of this compound in your primary assay to a level below its CYP2C9 inhibitory constant (Ki ≈ 0.7 µmol/L).
-
Select Alternative Substrates: If your experiment allows, consider using substrates that are not metabolized by CYP2C9 to avoid this interaction.
-
Control for Inhibition: In your experimental design, include a control group with a known CYP2C9 inhibitor (e.g., amiodarone) to benchmark the effect you are observing with this compound.
-
Issue 2: My in vitro coagulation assay shows a weaker anticoagulant effect of this compound than expected.
-
Possible Cause 1: Inactive Metabolite Formation. this compound is metabolized by carboxylesterases to its inactive form, ATI-5900. If your in vitro system (e.g., liver microsomes, cell lysates) has high carboxylesterase activity, this compound may be rapidly inactivated.
-
Troubleshooting Steps:
-
Inhibit Carboxylesterases: Include a general carboxylesterase inhibitor (e.g., bis-p-nitrophenyl phosphate) in a control experiment to see if the anticoagulant activity of this compound is prolonged or enhanced.
-
Quantify Metabolite Formation: Use analytical methods like LC-MS/MS to measure the concentrations of both this compound and its inactive metabolite ATI-5900 over the time course of your experiment. This will confirm if metabolism is the cause of the reduced activity.
-
-
Possible Cause 2: Sub-optimal Assay Conditions. The potency of VKOR inhibitors can be influenced by the concentration of vitamin K epoxide substrate.
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: Titrate the concentration of vitamin K epoxide in your assay to ensure you are operating under conditions that are sensitive to inhibition.
-
Verify System Components: Ensure all components of your coagulation cascade assay are present and active.
-
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound and Comparators
| Compound | Target | Assay System | Parameter | Value | Reference |
| This compound | VKORC1 | Human Liver Microsomes | IC50 | 0.67 µM | |
| Warfarin | VKORC1 | Human Liver Microsomes | IC50 | 0.84 µM | |
| ATI-5900 (metabolite) | VKORC1 | Human Liver Microsomes | IC50 | 270 µM | |
| This compound | VKORC1 | Human Liver Microsomes | Ki | 0.49 - 0.63 µM | |
| Warfarin | VKORC1 | Human Liver Microsomes | Ki | 0.53 - 0.69 µM | |
| This compound | CYP2C9 | Transfected Cells/HLM | Ki | 0.7 ± 0.3 µmol/L |
Experimental Protocols
Protocol 1: Determination of VKORC1 Inhibition in Human Liver Microsomes (HLM)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on VKORC1 activity.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Vitamin K1 epoxide substrate
-
Dithiothreitol (DTT)
-
This compound, Warfarin (positive control), ATI-5900
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., methanol)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound and serial dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
In a microcentrifuge tube, combine HLM, incubation buffer, and DTT.
-
Add the desired concentration of this compound, warfarin, or vehicle control to the respective tubes.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding the vitamin K1 epoxide substrate (e.g., final concentration of 3.25 µM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the formation of the vitamin K product using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound's metabolic pathway and its off-target inhibitory effect on CYP2C9.
Caption: Troubleshooting workflow for unexpected CYP2C9 inhibition.
References
Troubleshooting inconsistent results in Tecarfarin experiments
Welcome to the Technical Support Center for Tecarfarin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from warfarin?
This compound (ATI-5923) is a novel oral anticoagulant that, like warfarin, acts as a Vitamin K antagonist. It inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[1] The primary distinction from warfarin lies in its metabolism. This compound is metabolized by human carboxylesterase 2 (hCE2) to a single, inactive metabolite (ATI-5900), rather than the cytochrome P450 (CYP450) system that metabolizes warfarin.[1][2] This difference is intended to reduce the potential for drug-drug interactions.[1]
Q2: What are the expected therapeutic INR ranges for this compound in preclinical models and clinical studies?
In preclinical studies with beagle dogs, a target International Normalized Ratio (INR) range of 2.0 to 4.0 was considered therapeutic.[1] In clinical trials involving patients with atrial fibrillation, the target INR range was typically 2.0 to 3.0.
Q3: Where can I find information on the stability and storage of this compound?
For experimental use, this compound should be stored under conditions that prevent degradation. While specific stability data for this compound solutions is not extensively published, general best practices for similar compounds suggest storing stock solutions in a non-reactive solvent (like DMSO) at -20°C or -80°C and protecting them from light. For in-use solutions, it is advisable to prepare them fresh for each experiment to avoid potential degradation.
Q4: Are there known genetic polymorphisms that can affect this compound's efficacy?
While this compound was designed to avoid the impact of CYP2C9 genetic polymorphisms that affect warfarin metabolism, its target, VKORC1, is subject to genetic variations. Polymorphisms in the VKORC1 gene can influence the dose response to Vitamin K antagonists. Studies have shown that plasma concentrations of this compound can correlate with the VKORC1 genotype.
Troubleshooting Guides
Inconsistent In Vitro Anticoagulation Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected IC50 value | Reagent Degradation: Thromboplastin or other assay reagents may have lost activity. | Use fresh reagents and ensure proper storage conditions as per the manufacturer's instructions. |
| Incorrect Drug Concentration: Errors in serial dilutions or inaccurate stock concentration. | Verify the concentration of the this compound stock solution and prepare fresh dilutions. | |
| Suboptimal Assay Conditions: Incorrect incubation times, temperature, or pH. | Review and optimize the assay protocol. Ensure all steps are performed consistently. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate or inconsistent dispensing of this compound, plasma, or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing. |
| Edge Effects in Microplates: Evaporation from wells on the outer edges of the plate. | Avoid using the outermost wells of the microplate or fill them with a buffer to maintain humidity. | |
| Presence of Bubbles: Air bubbles in the wells can interfere with optical readings. | Inspect plates for bubbles before reading and gently remove them if present. | |
| Lower than expected IC50 value | Contaminated Reagents: Contamination of reagents with other anticoagulants or substances that prolong clotting time. | Use fresh, unopened reagents. |
| Plasma Quality Issues: Use of hemolyzed or lipemic plasma can affect results. | Use fresh, properly prepared plasma. Centrifuge samples adequately to remove cellular debris. |
Inconsistent In Vivo Study Results in Animal Models
| Observed Issue | Potential Cause | Recommended Action |
| Variable Anticoagulant Response at the Same Dose | Differences in Drug Metabolism: Individual variations in carboxylesterase activity among animals. | Ensure a homogenous animal population (age, sex, strain). Consider measuring baseline carboxylesterase activity if variability persists. |
| Inconsistent Drug Administration: Inaccurate gavage technique or incomplete dosing. | Ensure all personnel are properly trained in the dosing technique. Verify the dose volume for each animal. | |
| Dietary Factors: Variations in Vitamin K intake from animal chow. | Use a standardized diet with a known and consistent Vitamin K content. | |
| Unexpectedly Low Drug Exposure (AUC) | Poor Oral Bioavailability in the Chosen Model: Species-specific differences in absorption. | Review literature for the oral bioavailability of this compound in the specific animal model. Consider intravenous administration for initial pharmacokinetic studies. |
| Rapid Metabolism: Higher than expected carboxylesterase activity in the animal model. | Characterize the metabolic profile of this compound in the chosen species. | |
| Discrepancy between Plasma Concentration and Anticoagulant Effect | Inactive Metabolite Interference: While ATI-5900 is considered inactive, very high concentrations could potentially interfere with assays. | Measure both this compound and ATI-5900 concentrations to assess their ratio. |
| Delayed Onset of Action: Time lag between peak plasma concentration and maximum pharmacodynamic effect. | Conduct a time-course study to determine the relationship between pharmacokinetics and pharmacodynamics. |
Quantitative Data Summary
Table 1: In Vitro VKORC1 Inhibition
| Compound | IC50 (µM) | Source |
| This compound | 0.67 | Human Liver Microsomes |
| Warfarin | 0.84 | Human Liver Microsomes |
| ATI-5900 (metabolite) | 270 | Human Liver Microsomes |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (0.3 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (p.o.) |
| AUC0–24 (ng·h−1·mL−1) | 4618 ± 767 | 3257 ± 1430 |
| Cmax (ng·mL−1) | 1155 ± 600 | 360 ± 123 |
| tmax (h) | 0.14 ± 0.10 | 4.67 ± 2.31 |
| t1/2 (h) | 5.84 ± 0.44 | 6.20 ± 1.40 |
| Bioavailability (F) (%) | N/A | 77 |
| Data from |
Table 3: Pharmacokinetic Parameters of this compound Metabolite (ATI-5900) in Beagle Dogs (following 0.3 mg/kg this compound dose)
| Parameter | Intravenous (IV) | Oral (p.o.) |
| AUC0–24 (ng·h−1·mL−1) | 520 | Not Reported |
| Cmax (ng·mL−1) | 46.2 | Not Reported |
| tmax (h) | 1.7 | Not Reported |
| t1/2 (h) | ~6 | Not Reported |
| Data from |
Experimental Protocols
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VKORC1 activity.
Materials:
-
Human liver microsomes (HLM)
-
This compound stock solution (in DMSO)
-
Warfarin (as a positive control)
-
ATI-5900 (as a negative control for the metabolite)
-
Vitamin K1 epoxide
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold methanol)
-
LC-MS/MS system for Vitamin K1 analysis
Methodology:
-
Prepare serial dilutions of this compound, warfarin, and ATI-5900 in the reaction buffer.
-
In a microcentrifuge tube, combine HLM, reaction buffer, and the test compound dilution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Vitamin K1 epoxide.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of Vitamin K1 using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Prothrombin Time (PT) Assay for Anticoagulant Effect
Objective: To measure the anticoagulant effect of this compound in plasma samples.
Materials:
-
Citrated plasma (human or animal)
-
This compound stock solution (in DMSO)
-
Thromboplastin reagent
-
Calcium chloride solution
-
Coagulometer
Methodology:
-
Spike plasma samples with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plasma samples at 37°C for a specified time.
-
Pre-warm the thromboplastin reagent to 37°C.
-
Add the thromboplastin reagent to the plasma sample in the coagulometer cuvette.
-
The coagulometer will automatically add calcium chloride to initiate clotting and will measure the time to clot formation (in seconds).
-
Convert the clotting time to the International Normalized Ratio (INR) using the instrument's established calibration.
-
Plot the INR values against the this compound concentration to determine the dose-response relationship.
Quantification of this compound and ATI-5900 in Plasma by LC-MS/MS
Objective: To determine the concentration of this compound and its metabolite ATI-5900 in plasma samples.
Materials:
-
Plasma samples
-
This compound and ATI-5900 analytical standards
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add the internal standard.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific parent-to-daughter ion transitions for this compound, ATI-5900, and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by analyzing samples with known concentrations of this compound and ATI-5900.
-
Quantify the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound and its metabolism.
Caption: Workflow for in vitro evaluation of this compound's anticoagulant effect.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Strategies to mitigate bleeding risk with Tecarfarin in research
Welcome to the Technical Support Center for researchers working with Tecarfarin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate bleeding risks during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to bleeding risk?
This compound is a vitamin K antagonist (VKA) that, like warfarin, inhibits the vitamin K epoxide reductase (VKOR) enzyme.[1] This inhibition prevents the synthesis of functional, vitamin K-dependent clotting factors II, VII, IX, and X.[1] The reduction in these clotting factors leads to an anticoagulant effect, which is the therapeutic goal but also carries an inherent risk of bleeding.
Q2: How does this compound's metabolism differ from warfarin, and why is this important for bleeding risk?
Unlike warfarin, which is metabolized by the polymorphic cytochrome P450 (CYP450) enzyme system, this compound is primarily metabolized by the non-polymorphic human carboxylesterase 2 (hCE-2).[1][2] This key difference means that this compound has a lower potential for drug-drug interactions with medications that induce or inhibit CYP450 enzymes.[1] This more predictable metabolic pathway can lead to more stable anticoagulation and potentially a lower risk of bleeding events compared to warfarin.
Q3: What is Time in Therapeutic Range (TTR) and why is it critical for mitigating bleeding risk?
Time in Therapeutic Range (TTR) is the percentage of time that a patient's International Normalized Ratio (INR) is within the desired therapeutic range. Clinical studies have shown a significant inverse relationship between TTR and the risk of bleeding events. Maintaining a high TTR is a key strategy to minimize the risk of both bleeding and thrombotic complications. In a Phase II study, patients switched from warfarin to this compound achieved a mean interpolated TTR of 71.4% within three weeks, with minimal time spent in extreme INR ranges.
Q4: Are there reversal agents available for this compound-induced anticoagulation in a research setting?
Yes, similar to warfarin, the anticoagulant effects of this compound can be reversed. In preclinical studies with beagle dogs, both intravenous fresh frozen plasma (FFP) and subcutaneous vitamin K1 have been shown to effectively reverse this compound-induced anticoagulation.
Troubleshooting Guide
Issue 1: Unexpectedly high INR values or signs of bleeding in research animals.
-
Possible Cause: Over-anticoagulation due to incorrect dosing or individual animal sensitivity.
-
Troubleshooting Steps:
-
Confirm INR: Immediately re-measure the INR to confirm the high value.
-
Dose Adjustment: If the INR is confirmed to be excessively high, consider holding the next dose of this compound and reducing subsequent doses.
-
Reversal Agents: In case of active bleeding or extremely high INR, administer a reversal agent. Based on preclinical data, intravenous fresh frozen plasma (FFP) or subcutaneous vitamin K1 can be used.
-
Monitor: Closely monitor the animal for signs of bleeding and measure INR frequently until it returns to the target range.
-
Issue 2: High inter-subject variability in INR response in animal studies.
-
Possible Cause: Differences in individual animal metabolism, underlying health status, or diet. While this compound is not metabolized by the highly variable CYP450 system, other factors can still contribute to variability.
-
Troubleshooting Steps:
-
Standardize Conditions: Ensure all animals are housed under identical conditions with a standardized diet. Vitamin K content in the diet can significantly impact the anticoagulant effect of VKAs.
-
Health Screening: Perform a thorough health screen of all animals before study initiation to exclude any with underlying conditions that might affect coagulation or drug metabolism.
-
Individualized Dosing: If variability persists, consider an individualized dosing approach where the dose for each animal is titrated to achieve the target INR.
-
Data Analysis: When analyzing data, consider using statistical methods that can account for inter-individual variability.
-
Issue 3: Inconsistent or unexpected results in in-vitro coagulation assays.
-
Possible Cause: Pre-analytical variables such as sample collection, processing, or storage. Reagent variability can also be a factor.
-
Troubleshooting Steps:
-
Standardize Sample Handling: Follow a strict, standardized protocol for blood collection, including the type of anticoagulant tube (3.2% sodium citrate is standard), the blood-to-anticoagulant ratio, and centrifugation parameters to obtain platelet-poor plasma.
-
Control Reagents: Use a consistent lot of reagents for the duration of the study, if possible. Always run quality controls with each batch of samples to ensure reagent performance.
-
Instrument Calibration: Ensure the coagulometer is properly calibrated and maintained according to the manufacturer's instructions.
-
Review Assay Principle: Confirm that the chosen assay is appropriate for a vitamin K antagonist. For example, the prothrombin time (PT) assay is the standard for monitoring VKA therapy.
-
Data Presentation
Table 1: Bleeding Events in the EMBRACE-AC Clinical Trial (this compound vs. Warfarin)
| Treatment Group | Major Bleeding Events |
| This compound | 1.6% of subjects |
| Warfarin | Not explicitly stated in the provided snippets, but no significant difference in bleeding events was reported. |
Table 2: Time in Therapeutic Range (TTR) in Clinical Studies
| Study | Treatment Group | Mean TTR |
| EMBRACE-AC | This compound | 72.3% |
| EMBRACE-AC | Warfarin | 71.5% |
| Phase II (AF patients) | This compound | 71.4% |
Experimental Protocols
1. Prothrombin Time (PT) Assay
-
Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent (thromboplastin). It assesses the integrity of the extrinsic and common pathways of the coagulation cascade, which are affected by this compound.
-
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 1500g for 15 minutes to obtain platelet-poor plasma.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions and pre-warm to 37°C.
-
Assay Procedure: a. Pipette 100 µL of the plasma sample into a pre-warmed cuvette. b. Incubate the plasma at 37°C for 1-2 minutes. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for a fibrin clot to form. This is the PT value.
-
INR Calculation: The International Normalized Ratio (INR) is calculated using the formula: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.
-
2. Factor VII and Factor X Activity Assays
-
Principle: These are one-stage, PT-based assays that measure the activity of specific clotting factors. They utilize plasma that is deficient in the factor of interest. The degree to which the patient's plasma corrects the clotting time of the deficient plasma is proportional to the activity of the factor in the sample.
-
Methodology:
-
Sample and Reagent Preparation: Prepare patient plasma as for the PT assay. Reconstitute factor-deficient plasma (either Factor VII or Factor X deficient) and the PT reagent.
-
Standard Curve: Prepare a standard curve using a reference plasma with a known factor activity.
-
Assay Procedure: a. Mix the patient plasma with the factor-deficient plasma. b. Perform a PT assay on this mixture. c. The clotting time is then used to determine the factor activity by comparing it to the standard curve.
-
Visualizations
Caption: this compound's mechanism of action via VKORC1 inhibition.
Caption: Comparison of this compound and Warfarin metabolism pathways.
Caption: Experimental workflow for managing bleeding risk with this compound.
References
Improving the stability of Tecarfarin in laboratory solutions
Welcome to the Technical Support Center for Tecarfarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in laboratory solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound in laboratory solutions?
A1: The primary stability concern for this compound, a structural analogue of warfarin, is its susceptibility to hydrolysis, particularly at its ester linkage. This degradation is influenced by pH, temperature, and the presence of esterase enzymes. While specific data for this compound is limited, studies on warfarin show a slow, first-order conversion in aqueous solutions, a process that is likely relevant to this compound as well.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[3] For in vitro assays, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C. When preparing aqueous working solutions, the final concentration of DMSO should be kept low (typically <0.5%) to minimize its potential effects on experimental systems.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions, especially in aqueous buffers, should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aqueous solutions at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoted stock solutions in anhydrous DMSO should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I expect this compound to be stable in my cell culture medium?
A4: Cell culture media are complex aqueous solutions, often containing components that can affect drug stability. Given this compound's potential for hydrolysis, its stability in cell culture medium at 37°C may be limited. It is advisable to determine the stability of this compound in your specific medium under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of this compound in the experimental solution. | Prepare fresh solutions for each experiment. If using pre-made solutions, verify their stability under your experimental conditions (pH, temperature, time). Consider performing a time-course experiment to assess compound stability. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound at the working concentration or pH. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility. Check the pH of your buffer, as the solubility of warfarin-like compounds can be pH-dependent.[4] Consider using a different buffer system or adding a solubilizing agent, but verify its compatibility with your assay. |
| Observed degradation product in analytical analysis (e.g., HPLC, LC-MS). | Hydrolysis of the ester linkage in this compound. | Confirm the identity of the degradation product (likely the carboxylic acid metabolite, ATI-5900). Optimize solution pH and temperature to minimize hydrolysis. If applicable, ensure no contamination with esterases. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC or LC-MS system with a suitable column and detection method for this compound
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., 1%).
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC or LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[5]
Stress Conditions:
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C.
-
Basic Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate this compound solution at a high temperature (e.g., 80°C).
-
Photostability: Expose this compound solution to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound under each of the stress conditions listed above.
-
At appropriate time intervals, withdraw samples and quench the degradation reaction if necessary (e.g., neutralize acidic or basic solutions).
-
Analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS, to separate and quantify this compound and its degradation products.
Visualizations
Caption: Inferred degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Stability of warfarin solutions for drug-protein binding measurements: spectroscopic and chromatographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Refinement of Animal Models for Studying Tecarfarin Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the efficacy of Tecarfarin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel vitamin K antagonist (VKA).[1] Its primary mechanism of action is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[2][3] This inhibition prevents the activation of vitamin K-dependent clotting factors II, VII, IX, and X, which ultimately slows down the blood clotting process.[1]
Q2: How does this compound's metabolism differ from warfarin, and why is this important for animal model selection?
A2: Unlike warfarin, which is primarily metabolized by the cytochrome P450 (CYP450) system (mainly CYP2C9), this compound is metabolized by esterases to a single inactive metabolite.[2] This is a critical difference because many drugs can interact with the CYP450 system, leading to unpredictable anticoagulant effects with warfarin. When selecting an animal model, it is important to consider the expression and activity of these metabolic enzymes in the chosen species. For this compound, models with well-characterized esterase activity may be more translatable to human metabolism.
Q3: Which animal models have been used in preclinical studies of this compound?
A3: Preclinical studies for this compound have utilized canine (beagle) and rabbit models to assess its antithrombotic activity. These studies have demonstrated that this compound, similar to warfarin, reduces the levels of vitamin K-dependent coagulation factors and prolongs prothrombin time (PT).
Q4: What are the key considerations when choosing an animal model for this compound efficacy studies?
A4: Key considerations include:
-
Species-specific differences in coagulation: The coagulation cascade can vary between species. It is crucial to select a model where the coagulation pathways are well-understood and relevant to human physiology.
-
Metabolic pathways: As this compound is metabolized by esterases, the chosen animal model should have a comparable metabolic profile.
-
Disease relevance: The model should accurately mimic the human thrombotic condition being studied (e.g., deep vein thrombosis, atrial fibrillation).
-
Endpoint measurement: The feasibility and reliability of measuring relevant endpoints such as thrombus size, bleeding time, and coagulation parameters (PT/INR) in the chosen model are critical.
Q5: Are there known issues with monitoring INR in rodent models?
A5: Yes, monitoring International Normalized Ratio (INR) in rodent models can be challenging. Factors that can affect the accuracy of INR determination include the specific thromboplastin reagent used, as it may have different sensitivities to rodent coagulation factors compared to human factors. Additionally, obtaining sufficient blood volume for repeated testing without causing undue stress or physiological changes in the animal can be difficult. Some researchers suggest that measuring the activity of specific clotting factors, like Factor X, may provide a more reliable assessment of anticoagulation in these models.
Troubleshooting Guides
Issue 1: High Variability in Thrombus Formation in Rodent Models
| Potential Cause | Troubleshooting Step |
| Inconsistent Surgical Technique | Ensure consistent surgical procedures, including the location and method of vessel injury (e.g., ferric chloride application time and concentration, or ligation technique). Refer to detailed protocols for standardization. |
| Animal Strain and Age | Use a consistent strain, age, and sex of animals for all experiments, as these factors can influence thrombotic responses. |
| Anesthesia Protocol | Standardize the anesthetic agent and depth of anesthesia, as different anesthetics can affect cardiovascular parameters and coagulation. |
| Temperature Control | Maintain the animal's body temperature throughout the surgical procedure to avoid physiological stress that can impact thrombosis. |
Issue 2: Difficulty in Achieving Stable Anticoagulation with Oral Dosing
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing Regimen | Conduct a dose-finding study to determine the optimal dose and frequency of this compound administration for the specific animal model and desired level of anticoagulation. |
| Gavage Stress | Improper oral gavage technique can cause stress, leading to inconsistent drug absorption. Ensure all personnel are properly trained in this procedure. |
| Pharmacokinetic Variability | Be aware of potential inter-animal variability in drug absorption and metabolism. Consider measuring plasma drug concentrations to correlate with anticoagulant effects. |
| Dietary Vitamin K Intake | Standardize the diet of the animals, as variations in vitamin K content can affect the efficacy of VKAs like this compound. |
Issue 3: Unexpected Bleeding Complications
| Potential Cause | Troubleshooting Step |
| Over-anticoagulation | Carefully monitor coagulation parameters (PT/INR) and adjust the this compound dose accordingly. Establish a therapeutic range for your specific model. |
| Surgical Trauma | Minimize surgical trauma during the induction of thrombosis to reduce the risk of bleeding from non-target sites. |
| Model-Specific Bleeding Risk | Some thrombosis models, particularly those involving significant vessel injury, have an inherent bleeding risk. Consider using a model with a lower bleeding propensity or implementing measures to control localized bleeding. |
| Concomitant Medications | If other drugs are being administered, ensure they do not have known interactions that could increase bleeding risk. While this compound has fewer interactions than warfarin, this should still be a consideration. |
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound and Warfarin in Subjects with and without Chronic Kidney Disease (CKD)
| Parameter | Drug | Healthy Volunteers (n=10) | CKD Subjects (n=13) | % Change in CKD |
| Mean Plasma Concentration | (S)-warfarin | - | - | +44% |
| (R,S)-warfarin | - | - | +27% | |
| This compound | - | - | <+15% | |
| Elimination Half-life (t1/2) | (S)-warfarin | - | - | +20% |
| (R,S)-warfarin | - | - | +8% | |
| This compound | - | - | -8% | |
| Data adapted from a study on the pharmacokinetics of this compound and warfarin in patients with severe chronic kidney disease. |
Table 2: Dose-Response of Oral this compound and Warfarin on Prothrombin Time (PT) in Beagle Dogs
| Drug | Daily Oral Dose (mg/kg) | Mean Prothrombin Time (seconds) at Day 11 |
| This compound | 0.2 | ~18 |
| 0.25 | ~22 | |
| 0.3 | ~26 | |
| Warfarin | 0.2 | ~15 |
| 0.25 | ~19 | |
| 0.3 | ~23 | |
| Approximate values extrapolated from graphical data in a study on the effect of this compound on coagulation in beagle dogs. |
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice (Refined for this compound Studies)
Objective: To evaluate the antithrombotic efficacy of this compound in a chemically induced arterial thrombosis model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound or vehicle control
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5% in distilled water)
-
Doppler flow probe and monitor
Procedure:
-
Drug Administration: Administer this compound or vehicle control orally at the predetermined dose and schedule. The timing of the final dose relative to the surgery should be consistent.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and make a midline cervical incision to expose the right common carotid artery.
-
Baseline Blood Flow: Carefully dissect the artery from the surrounding tissue and place a Doppler flow probe to measure baseline blood flow.
-
Vessel Injury: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a standardized time (e.g., 3 minutes).
-
Thrombus Formation Monitoring: Remove the filter paper and continuously monitor blood flow using the Doppler probe until complete occlusion occurs or for a predefined observation period (e.g., 60 minutes).
-
Data Collection: Record the time to vessel occlusion. At the end of the experiment, blood samples can be collected via cardiac puncture for coagulation assays (PT/INR, Factor X activity) and measurement of this compound plasma concentrations.
Refinement for this compound:
-
Given this compound's metabolism by esterases, consider using mouse strains with well-characterized carboxylesterase activity.
-
Correlate the time to occlusion with plasma concentrations of this compound and the activity of vitamin K-dependent clotting factors to establish a pharmacodynamic relationship.
Protocol 2: Inferior Vena Cava (IVC) Ligation Model of Venous Thrombosis in Rats (Refined for this compound Studies)
Objective: To assess the efficacy of this compound in preventing venous thrombosis in a stasis-induced model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound or vehicle control
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
Procedure:
-
Drug Administration: Administer this compound or vehicle control orally for a specified number of days prior to surgery to achieve a steady-state anticoagulant effect.
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava.
-
IVC Ligation: Carefully dissect the IVC and ligate it just below the renal veins. Ligate any side branches to ensure complete stasis.
-
Closure and Recovery: Close the abdominal incision in layers. Allow the animal to recover from anesthesia.
-
Thrombus Harvesting and Analysis: After a predetermined time (e.g., 48 hours), re-anesthetize the animal, and excise the IVC segment containing the thrombus. The thrombus can then be weighed and/or prepared for histological analysis.
-
Blood Sampling: Collect blood samples to measure coagulation parameters and drug levels.
Refinement for this compound:
-
Establish a stable level of anticoagulation with this compound before inducing thrombosis. This may require a loading dose followed by a maintenance dose regimen.
-
In addition to thrombus weight, use histological analysis to assess the composition of the thrombus (e.g., fibrin and red blood cell content), which may be influenced by the anticoagulant mechanism.
Mandatory Visualizations
Caption: this compound's mechanism of action via VKOR inhibition.
Caption: Experimental workflow for the FeCl₃-induced thrombosis model.
Caption: Troubleshooting logic for high variability in thrombosis models.
References
Adjusting Tecarfarin protocols for long-term studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tecarfarin in long-term studies. This resource provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a vitamin K antagonist (VKA). It works by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex.[1][2][3][4][5] This inhibition prevents the recycling of vitamin K, which is a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. Unlike warfarin, this compound is primarily metabolized by carboxylesterases, not the cytochrome P450 (CYP450) system, which is intended to result in a more predictable anticoagulant response and fewer drug-drug interactions.
Q2: We are observing significant INR variability in our study subjects. What are the potential causes and how can we manage this?
A2: While this compound is designed to have a more stable profile than warfarin, INR variability can still occur. Here are some potential causes and management strategies:
-
Initial Dosing Phase: The first few weeks of treatment are a dose-finding period. It is normal to see some INR fluctuation as the dose is titrated to achieve a stable therapeutic range.
-
Patient Adherence: In long-term studies, ensuring consistent patient adherence to the daily dosing schedule is crucial. Missed doses can lead to subtherapeutic INRs.
-
Dietary Vitamin K Intake: Significant changes in dietary vitamin K intake can affect the anticoagulant effect of any VKA. Counsel subjects to maintain a consistent diet.
-
Concomitant Medications: Although this compound has fewer CYP450-mediated interactions, the possibility of other drug interactions cannot be entirely ruled out. Review all concomitant medications.
-
Underlying Medical Conditions: Changes in a subject's health status, such as gastrointestinal illness or changes in liver function, can impact drug absorption and metabolism.
Management Strategy:
-
Confirm patient adherence to the prescribed dosing regimen.
-
Assess for any recent significant changes in diet or concomitant medications.
-
If INR is consistently out of range, a dose adjustment of 5-20% of the total weekly dose may be necessary.
-
More frequent INR monitoring is recommended after any dose adjustment until a stable INR is achieved.
Q3: How do we manage a subject with a supratherapeutic INR without active bleeding?
A3: The management depends on the INR level and the patient's risk of bleeding.
-
INR slightly above therapeutic range (e.g., <5.0): Consider holding the next dose of this compound and re-checking the INR the following day. A small dose reduction may be warranted once the INR is back in the therapeutic range.
-
INR significantly elevated (e.g., >5.0 to <9.0) without bleeding: Withhold this compound and monitor the INR frequently. For a more rapid reversal, a low dose of oral vitamin K (1-2.5 mg) can be administered.
-
INR very high (e.g., >9.0) without bleeding: Withhold this compound and consider a low dose of oral vitamin K. Closely monitor the patient for any signs of bleeding.
Q4: What is the recommended procedure for switching a subject from warfarin to this compound in a long-term study?
A4: A common approach is to discontinue warfarin and initiate this compound when the INR is ≤ 2.0. Given this compound's half-life, it will take some time to reach a therapeutic INR. Frequent INR monitoring is essential during this transition period to ensure the subject's INR remains within the desired therapeutic range. A study in patients with atrial fibrillation switched subjects who were taking warfarin to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Subtherapeutic INR | * Missed doses* Increased dietary vitamin K* Interaction with a new medication | * Verify patient adherence.* Review diet and concomitant medications.* Consider a 5-20% weekly dose increase if no other cause is identified.* Re-check INR within a week. |
| Difficulty Achieving Stable INR | * High variability in diet or adherence* Underlying medical condition affecting drug metabolism/absorption | * Provide additional patient education on diet and adherence.* Investigate for any new or worsening health conditions.* Consider more frequent INR monitoring. |
| Minor Bleeding (e.g., nosebleed, gum bleeding) | * INR may be at the higher end of or above the therapeutic range. | * Check INR immediately.* If INR is elevated, follow guidelines for managing a supratherapeutic INR.* If INR is within the therapeutic range, a slight dose reduction may be considered if bleeding is recurrent. |
Experimental Protocols
Protocol 1: Dose Initiation and Titration of this compound in a Long-Term Preclinical Study (Canine Model)
This protocol is based on methodologies from preclinical studies.
-
Acclimatization: Acclimate animals to the study conditions for at least one week prior to the start of the experiment.
-
Baseline Measurements: Obtain baseline blood samples to determine prothrombin time (PT) and activated partial thromboplastin time (aPTT).
-
Initial Dosing: Begin with a starting dose of 0.2 mg/kg of this compound administered orally once daily.
-
Daily Monitoring: Monitor PT/INR daily.
-
Dose Titration:
-
If the INR is below the target range (e.g., 2.0-3.0) after 3-5 days, increase the dose in increments of 0.05 mg/kg.
-
If the INR is above the target range, withhold the dose for one day and restart at a slightly lower dose.
-
-
Stable Dosing: Once the target INR is achieved and maintained for 3 consecutive days, continue with that dose for the remainder of the long-term study.
-
Ongoing Monitoring: Monitor INR at least weekly for the duration of the study.
Protocol 2: Monitoring Anticoagulant Effect of this compound
-
Blood Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
INR Measurement:
-
Perform prothrombin time (PT) testing using a calibrated thromboplastin reagent.
-
Calculate the International Normalized Ratio (INR) using the formula: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index for the specific thromboplastin reagent used.
-
-
Coagulation Factor Activity: For more detailed analysis, coagulation factor activity for factors II, VII, IX, and X can be measured using chromogenic or clot-based assays.
Data Presentation
Table 1: this compound Dosing in Human Clinical Trials
| Study Phase | Patient Population | Starting Dose | Maintenance Dose | Target INR Range | Reference |
| Phase IIa | Atrial Fibrillation | Dose-finding period for the first 3 weeks | Median: 15.6 mg/day (Range: 6-29 mg/day) | 2.0 - 3.0 | |
| Phase I (MAD) | Healthy Chinese Volunteers | 10, 20, 30, or 40 mg | Dose-titrated to maintain target INR | 1.7 - 2.0 | |
| Phase I (MAD) | Healthy Volunteers | N/A | 10-20 mg | 1.7 - 2.0 | |
| Comparative Study | Healthy Volunteers | N/A | Mean: 13.9 mg (Range: 10.0-25.5 mg) | 1.5 - 2.0 |
Table 2: Time in Therapeutic Range (TTR) for this compound vs. Warfarin
| Study | Patient Population | This compound TTR (%) | Warfarin TTR (%) | p-value | Reference |
| Phase IIa | Atrial Fibrillation | 71.4% (interpolated) | N/A | N/A | |
| EMBRACE-AC | Chronic Anticoagulation | 72.3% | 71.5% | 0.51 | |
| EMBRACE-AC (post-hoc) | Chronic Anticoagulation (excluding off-therapy INRs) | 68.8% | 66.4% | <0.04 |
Visualizations
Caption: this compound's inhibition of the Vitamin K cycle.
Caption: Troubleshooting workflow for out-of-range INR.
Caption: Experimental workflow for a long-term this compound study.
References
Overcoming resistance to Tecarfarin in cell-based assays
Welcome to the Technical Support Center for overcoming Tecarfarin resistance in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges encountered during in-vitro experiments with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and offers guidance on troubleshooting unexpected results in your cell-based assays involving this compound.
Q1: My cells are showing reduced sensitivity to this compound, with a higher IC50 value than expected. What are the potential causes?
A1: Reduced sensitivity to this compound in a cell-based assay can stem from several factors. The primary mechanism of this compound is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[1] Therefore, resistance is often linked to this target. Key potential causes include:
-
Mutations in the VKORC1 gene: This is the most likely cause of target-based resistance. Specific mutations in the gene encoding the VKORC1 enzyme can alter the drug's binding affinity, leading to reduced inhibition.[2][3][4]
-
Overexpression of VKORC1: An increased number of target enzyme molecules may require a higher concentration of this compound to achieve the same level of inhibition.
-
General cell-based assay issues: Problems such as inconsistent cell seeding, reagent degradation, or improper incubation times can lead to variable and inaccurate results.[5]
Q2: How can I determine if VKORC1 mutations are the cause of this compound resistance in my cell line?
A2: To investigate the role of VKORC1 mutations, you can perform the following:
-
Sequence the VKORC1 gene: Extract genomic DNA from your resistant cell line and sequence the coding region of the VKORC1 gene to identify any mutations.
-
Compare with known resistance mutations: Compare the identified mutations with those known to confer resistance to this compound or other vitamin K antagonists.
-
Functional analysis: Introduce the identified mutation into a sensitive parental cell line using site-directed mutagenesis and assess the sensitivity to this compound. A shift in the IC50 value will confirm the mutation's role in resistance.
Q3: What specific VKORC1 mutations have been shown to cause resistance to this compound?
A3: Research has identified several mutations in the VKORC1 enzyme that lead to resistance to this compound. These include A26P, V54L, I123N, and Y139H. The degree of resistance can vary depending on the specific mutation.
Q4: My cell line has a wild-type VKORC1 sequence, but still shows resistance. What other mechanisms could be at play?
A4: While less common for this compound due to its specific metabolism, other mechanisms of drug resistance could be involved:
-
Increased expression of VKORC1: Quantify the mRNA and protein levels of VKORC1 in your resistant and sensitive cell lines to check for overexpression.
-
Drug efflux: Although this compound is not a typical substrate for common efflux pumps, this possibility can be explored using efflux pump inhibitors in your cell-based assays.
-
Activation of bypass pathways: While the vitamin K cycle is central, investigate if there are any compensatory mechanisms being activated in your specific cell model.
Q5: What are some general troubleshooting tips for my this compound cell-based assay?
A5: To ensure the reliability of your results, consider the following:
-
Cell line authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma testing: Periodically test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Reagent quality: Use fresh, high-quality reagents and follow recommended storage conditions.
-
Assay validation: Optimize and validate your assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Proper controls: Include appropriate positive and negative controls in every experiment.
Quantitative Data: this compound Resistance in VKORC1 Mutants
The following table summarizes the quantitative data on the inhibition of wild-type and various mutant VKORC1 enzymes by this compound. The inhibition constant (Ki) indicates the concentration of this compound required to produce half-maximum inhibition. A higher Ki value signifies greater resistance.
| VKORC1 Variant | Inhibition Constant (Ki) for this compound (µM) | Level of Resistance |
| Wild-Type | 0.08 | Sensitive |
| A26P | 0.25 | Resistant |
| V54L | > 50 | Highly Resistant |
| I123N | 0.20 | Resistant |
| Y139H | 0.40 | Resistant |
Data sourced from Matagrin et al., 2014.
Experimental Protocols
Protocol: Cell-Based Assay for VKOR Activity and this compound Inhibition
This protocol describes a method to assess the activity of the VKOR enzyme and the inhibitory effect of this compound in a cell-based system.
1. Cell Culture and Transfection:
-
Culture HEK293 cells (or a relevant cell line) in appropriate media. For targeted resistance studies, it is recommended to use a cell line with endogenous VKORC1 knocked out.
-
Transfect the cells with a plasmid expressing the wild-type or a mutant version of VKORC1. Co-transfect with a reporter plasmid, such as one encoding a vitamin K-dependent protein (e.g., Factor IX), to indirectly measure VKOR activity.
2. This compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
After allowing the cells to adhere, treat them with a range of this compound concentrations. Include a vehicle-only control.
3. Vitamin K Epoxide (KO) Stimulation:
-
To initiate the VKOR-dependent reaction, add a fixed concentration of vitamin K epoxide (KO) (e.g., 5 µM) to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for the conversion of KO to vitamin K and subsequent carboxylation of the reporter protein.
4. Measurement of VKOR Activity:
-
Collect the cell culture supernatant or cell lysate.
-
Measure the level of carboxylated reporter protein using an enzyme-linked immunosorbent assay (ELISA) specific for the carboxylated form.
-
The amount of carboxylated reporter protein is proportional to the VKOR activity.
5. Data Analysis:
-
Plot the VKOR activity (as a percentage of the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the VKOR activity.
Visualizations
Signaling Pathway: The Vitamin K Cycle
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Experimental Workflow: Investigating this compound Resistance
References
- 1. Mutations in VKORC1 cause warfarin resistance and multiple coagulation factor deficiency type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VKORC1 Variant Genotypes Influence Warfarin Response in Patients Undergoing Total Joint Arthroplasty: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Warfarin Pharmacogenetics: CYP2C9 and VKORC1 Genotypes Predict Different Sensitivity and Resistance Frequencies in the Ashkenazi and Sephardi Jewish Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of warfarin resistance using TALENs-mediated vitamin K epoxide reductase knockout HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tecarfarin vs. Warfarin in Chronic Kidney Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tecarfarin and warfarin for anticoagulation in patients with chronic kidney disease (CKD). This document synthesizes experimental data on their pharmacokinetics, efficacy, and safety, offering a detailed look at the methodologies of key clinical trials.
Executive Summary
This compound, a novel vitamin K antagonist (VKA), presents a potential alternative to warfarin, particularly in patients with chronic kidney disease. While both drugs inhibit the vitamin K epoxide reductase complex subunit 1 (VKORC1), their metabolic pathways diverge significantly. Warfarin's metabolism via the cytochrome P450 (CYP450) system, primarily CYP2C9, is a known source of variability and drug-drug interactions, a challenge further compounded by CKD.[1] this compound, in contrast, is metabolized by carboxylesterases, suggesting a more predictable pharmacokinetic profile in patients with renal impairment.[2][3] Clinical trial data indicates that while this compound's overall efficacy in maintaining therapeutic anticoagulation is comparable to well-managed warfarin, its distinct metabolic pathway may offer advantages in specific patient populations, including those with CKD.
Mechanism of Action
Both this compound and warfarin exert their anticoagulant effects by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[4] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[4] By inhibiting VKORC1, both drugs lead to the production of under-carboxylated, inactive forms of these proteins, thereby reducing the tendency for blood to clot.
Pharmacokinetics in Chronic Kidney Disease
A key differentiator between this compound and warfarin lies in their pharmacokinetic profiles, especially in the context of CKD.
Warfarin: Primarily metabolized by the hepatic CYP450 enzyme system, with the S-enantiomer (the more potent form) being a substrate of CYP2C9. CKD has been shown to inhibit the metabolism of warfarin, leading to higher plasma concentrations and a longer half-life, which can result in unstable anticoagulation and an increased risk of bleeding.
This compound: Metabolized by esterases to a single, inactive metabolite. This metabolic pathway is less susceptible to the influences of renal impairment and drug-drug interactions that commonly affect the CYP450 system.
Experimental Data: Phase 1 Pharmacokinetic Study
A Phase 1, open-label, randomized, crossover study was conducted to evaluate the pharmacokinetics of a single oral dose of this compound (30 mg) versus warfarin (10 mg) in subjects with severe CKD (eGFR < 30 mL/min, not on dialysis) and matched healthy volunteers.
Table 1: Pharmacokinetic Parameters of this compound and Warfarin in Severe CKD vs. Healthy Volunteers
| Parameter | Drug | Healthy Volunteers (n=10) | Severe CKD (n=13) | % Change in CKD |
| Mean Plasma Concentration (AUC) | (S)-Warfarin | ↑ 44% | ||
| (R,S)-Warfarin | ↑ 27% | |||
| This compound | < 15% increase | |||
| Elimination Half-life (t1/2) | (S)-Warfarin | ↑ 20% | ||
| (R,S)-Warfarin | ↑ 8% | |||
| This compound | ↓ 8% |
Experimental Protocol: Phase 1 Pharmacokinetic Study
-
Study Design: Open-label, randomized, two-period, crossover study.
-
Participants: 13 subjects with severe CKD (eGFR < 30 mL/min, not on dialysis) and 10 matched healthy volunteers.
-
Intervention: Single oral dose of either warfarin 10 mg or this compound 30 mg in the first period, followed by a washout period and administration of the alternate drug in the second period.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-defined intervals to measure plasma concentrations of the drugs and their metabolites.
-
Analysis: Pharmacokinetic parameters, including Area Under the Curve (AUC) and elimination half-life (t1/2), were calculated and compared between the CKD and healthy volunteer groups.
Clinical Efficacy and Safety
The EMBRACE-AC trial, a Phase 2/3, multicenter, randomized, double-blind, active-control study, compared the efficacy and safety of this compound with warfarin in 607 patients requiring chronic anticoagulation. While this trial did not exclusively enroll CKD patients, it provides the most robust comparative data to date.
The primary efficacy endpoint was the percentage of time in the therapeutic range (TTR) of the International Normalized Ratio (INR).
Experimental Data: EMBRACE-AC Trial
Table 2: Time in Therapeutic Range (TTR) in the EMBRACE-AC Trial
| Group | Overall Population (TTR %) | p-value |
| This compound (n=303) | 72.3% | 0.51 |
| Warfarin (n=304) | 71.5% |
A post-hoc analysis excluding INR values while patients were temporarily off their trial drug showed a statistically significant, albeit small, difference in favor of this compound (68.8% vs. 66.4%, p<0.04).
In terms of safety, there was no significant difference in the rates of major bleeding or thromboembolic events between the two groups.
Experimental Protocol: EMBRACE-AC Trial
-
Study Design: Phase 2/3, multicenter, randomized, double-blind, parallel-group, active-control trial.
-
Participants: 607 patients with indications for chronic anticoagulation.
-
Intervention: Patients were randomized to receive either this compound or warfarin. Dosing for both drugs was managed by a centralized dose control center to maintain a target INR.
-
Efficacy Endpoint: The primary endpoint was the percentage of time in the therapeutic range (TTR).
-
Safety Endpoints: Included the incidence of major and minor bleeding events and thromboembolic events.
Conclusion
The available evidence suggests that this compound's pharmacokinetic profile is less affected by severe chronic kidney disease compared to warfarin. This is primarily attributed to its metabolism by esterases, which circumvents the complexities of the CYP450 system that impact warfarin in patients with renal impairment. While the large-scale EMBRACE-AC trial did not demonstrate the superiority of this compound over well-managed warfarin in a general population, the pharmacokinetic data in CKD patients is promising. For researchers and drug development professionals, this compound represents a targeted approach to anticoagulation that may offer a more stable and predictable response in patients with chronic kidney disease, a population in whom warfarin therapy is often challenging. Further studies specifically designed for the CKD population are warranted to definitively establish the clinical benefits of this compound in this high-risk group.
References
- 1. Pharmacokinetics of this compound and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tecarfarin and Direct Oral Anticoagulants (DOACs) for Thromboprophylaxis
A detailed examination of the efficacy and safety profiles of Tecarfarin and Direct Oral Anticoagulants (DOACs) reveals distinct mechanistic approaches and clinical considerations for researchers and drug development professionals. While direct head-to-head clinical trials are absent, a comparative assessment can be made using warfarin as a common comparator from pivotal clinical studies.
This compound, a novel vitamin K antagonist (VKA), and the class of Direct Oral Anticoagulants (DOACs), which includes Factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) and a direct thrombin inhibitor (dabigatran), represent two distinct strategies in oral anticoagulation therapy. This compound, like warfarin, inhibits the vitamin K epoxide reductase (VKOR) enzyme, thereby reducing the synthesis of active vitamin K-dependent clotting factors (II, VII, IX, and X).[1] A key differentiator of this compound is its metabolism primarily through carboxylesterases rather than the cytochrome P450 (CYP450) system, which is a major pathway for warfarin metabolism and a source of significant drug-drug interactions.[2]
In contrast, DOACs act directly on specific factors in the coagulation cascade. Rivaroxaban, apixaban, and edoxaban directly inhibit Factor Xa, a critical enzyme in the conversion of prothrombin to thrombin. Dabigatran directly inhibits thrombin (Factor IIa), the final enzyme in the common pathway of coagulation that converts fibrinogen to fibrin. This direct mechanism of action contributes to their predictable pharmacokinetic and pharmacodynamic profiles, generally obviating the need for routine coagulation monitoring.
Comparative Efficacy and Safety: An Indirect Comparison via Warfarin
Due to the lack of direct comparative trials between this compound and DOACs, this guide presents an indirect comparison of their efficacy and safety based on their respective pivotal clinical trials against warfarin for two major indications: prevention of stroke and systemic embolism in non-valvular atrial fibrillation (AF), and the treatment and prevention of venous thromboembolism (VTE).
Atrial Fibrillation (AF)
For patients with non-valvular atrial fibrillation, DOACs have consistently demonstrated non-inferiority, and in some cases superiority, to warfarin in preventing stroke and systemic embolism, coupled with a significantly lower risk of intracranial hemorrhage. This compound's primary endpoint in its key trial against warfarin was Time in Therapeutic Range (TTR), a measure of anticoagulation control, where it showed similar results to well-managed warfarin.
| Drug | Trial | Primary Efficacy Endpoint (Stroke/Systemic Embolism) | Primary Safety Endpoint (Major Bleeding) | Intracranial Hemorrhage |
| This compound | EmbraceAC | No significant difference in thromboembolic events vs. warfarin.[2] | No significant difference in major bleeding events vs. warfarin.[2] | Data not specifically reported in comparison to warfarin. |
| Rivaroxaban | ROCKET AF | Non-inferior to warfarin (1.7% vs. 2.2% per year; HR 0.79, 95% CI 0.66-0.96; p<0.001 for non-inferiority).[3] | Similar to warfarin (14.9% vs. 14.5%; p=0.44). | Significantly lower than warfarin (0.5% vs. 0.7% per year; p=0.019). |
| Apixaban | ARISTOTLE | Superior to warfarin (1.27%/year vs. 1.60%/year; HR 0.79, 95% CI 0.66-0.95; p=0.01). | Superior to warfarin (2.13%/year vs. 3.09%/year; HR 0.69, 95% CI 0.60-0.80; p<0.001). | Significantly lower than warfarin (0.24%/year vs. 0.47%/year; p<0.001). |
| Edoxaban | ENGAGE AF-TIMI 48 | Non-inferior to warfarin (1.18% vs. 1.50% per year; HR 0.79, 95% CI 0.63-0.99; p<0.001 for non-inferiority). | Superior to warfarin (2.75% vs. 3.43% per year; HR 0.80, 95% CI 0.71-0.91; p<0.001). | Significantly lower than warfarin. |
| Dabigatran | RE-LY | 150 mg dose superior to warfarin (1.11% vs. 1.69% per year; RR 0.66, 95% CI 0.53-0.82; p<0.001). 110 mg dose non-inferior. | 150 mg dose similar to warfarin (3.36% vs. 3.57% per year; p=0.31). 110 mg dose superior. | Both doses significantly lower than warfarin. |
Venous Thromboembolism (VTE)
In the context of VTE treatment and prevention, DOACs have also shown to be effective and safe alternatives to the standard therapy of a parenteral anticoagulant followed by a VKA like warfarin.
| Drug | Trial | Primary Efficacy Endpoint (Recurrent VTE) | Primary Safety Endpoint (Major Bleeding) |
| This compound | EmbraceAC | No significant difference in thromboembolic events vs. warfarin. | No significant difference in major bleeding events vs. warfarin. |
| Rivaroxaban | EINSTEIN | Non-inferior to standard therapy (2.1% vs. 3.0%; HR 0.68, 95% CI 0.44-1.04; p<0.001 for non-inferiority). | Similar to standard therapy (8.1% vs. 8.1%; HR 0.97, 95% CI 0.76-1.22; p=0.77). |
| Apixaban | AMPLIFY | Non-inferior to standard therapy (2.3% vs. 2.7%; RR 0.84, 95% CI 0.60-1.18; p<0.001 for non-inferiority). | Superior to standard therapy (0.6% vs. 1.8%; RR 0.31, 95% CI 0.17-0.55; p<0.001). |
| Edoxaban | Hokusai-VTE | Non-inferior to standard therapy (3.2% vs. 3.5%; HR 0.89, 95% CI 0.70-1.13; p<0.001 for non-inferiority). | Superior to standard therapy (8.5% vs. 10.3%; HR 0.81, 95% CI 0.71-0.94; p=0.004). |
| Dabigatran | RE-COVER | Non-inferior to warfarin (2.4% vs. 2.1%; HR 1.10, 95% CI 0.65-1.84). | Similar to warfarin (1.6% vs. 1.9%; HR 0.82, 95% CI 0.45-1.48). |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and DOACs are best visualized through their interaction with the coagulation cascade.
Experimental Protocols: A Generalized Overview
The pivotal clinical trials for both this compound and DOACs followed a generally similar, rigorous methodology to assess efficacy and safety against the standard of care, warfarin.
Key Methodological Aspects of Pivotal Trials:
-
EmbraceAC (this compound vs. Warfarin): This was a Phase 2/3, multicenter, randomized, double-blind, parallel-group trial. The primary endpoint was the time in therapeutic range (TTR). Patients with indications for chronic anticoagulation were included. Dosing was managed by a centralized dose control center with access to genotyping.
-
ROCKET AF (Rivaroxaban vs. Warfarin): A randomized, double-blind, double-dummy, event-driven trial in patients with non-valvular AF and a moderate to high risk of stroke. The primary efficacy endpoint was the composite of stroke and non-central nervous system systemic embolism.
-
ARISTOTLE (Apixaban vs. Warfarin): A multicenter, randomized, double-blind trial comparing apixaban with warfarin in patients with AF and at least one additional risk factor for stroke. The primary efficacy outcome was stroke or systemic embolism.
-
ENGAGE AF-TIMI 48 (Edoxaban vs. Warfarin): A randomized, double-blind, double-dummy, non-inferiority trial comparing two doses of edoxaban with warfarin in patients with moderate-to-high-risk AF. The primary efficacy endpoint was the composite of stroke or systemic embolic event.
-
RE-LY (Dabigatran vs. Warfarin): A randomized, open-label trial with blinded endpoint adjudication, comparing two fixed doses of dabigatran with warfarin in patients with AF. The primary outcome was stroke or systemic embolism.
Conclusion
The development of DOACs has marked a significant advancement in oral anticoagulation, offering predictable efficacy and improved safety, particularly a lower risk of intracranial hemorrhage compared to warfarin. This compound presents a potential refinement of VKA therapy by mitigating the impact of CYP450-mediated drug interactions, which could lead to more stable anticoagulation for certain patient populations. While a direct comparative assessment against DOACs is not yet available, the extensive clinical trial data for both classes of drugs against the common comparator, warfarin, provides a robust foundation for understanding their relative strengths and weaknesses. Future research, including head-to-head trials or real-world evidence studies, will be crucial to definitively establish the comparative efficacy and safety of this compound versus DOACs in various clinical scenarios.
References
- 1. Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
Head-to-head clinical trial data of Tecarfarin vs warfarin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for Tecarfarin and warfarin, two vitamin K antagonists used for anticoagulation. The information is compiled from publicly available clinical trial results and pharmacological studies, with a focus on quantitative data, experimental protocols, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound (ATI-5923) is a novel vitamin K antagonist designed to provide more stable and predictable anticoagulation than warfarin.[1] Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP) enzyme system, particularly CYP2C9, this compound is metabolized by carboxyl esterase.[2] This key difference is hypothesized to reduce the impact of genetic variations and drug-drug interactions on anticoagulant effect, leading to improved time in the therapeutic range (TTR).
The cornerstone of head-to-head comparison is the EmbraceAC trial , a Phase 2/3 study that directly compared the efficacy and safety of this compound to warfarin. While the trial did not demonstrate the superiority of this compound over well-controlled warfarin in the overall population, it highlighted potential benefits in specific patient subgroups. Additionally, a Phase 1 study has explored the pharmacokinetic differences in patients with chronic kidney disease. A large-scale Phase 3 trial, the This compound for AntiCoagulation Trial (TACT) , was designed to further evaluate this compound in a "real-world" setting, focusing on patients who are challenging to manage with warfarin.
Mechanism of Action
Both this compound and warfarin are vitamin K antagonists that inhibit the vitamin K epoxide reductase complex subunit 1 (VKORC1).[3][4] This enzyme is crucial for the vitamin K cycle, a process necessary for the gamma-carboxylation and activation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[3] By inhibiting VKORC1, both drugs reduce the production of functional clotting factors, thereby prolonging the time it takes for blood to clot.
References
- 1. Armetheon Announces Positive Results of Pharmacokinetics Study of this compound versus Warfarin | tctmd.com [tctmd.com]
- 2. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Tecarfarin: A Comparative Analysis of Safety and Efficacy in High-Risk Patient Cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tecarfarin, a novel vitamin K antagonist (VKA), with established anticoagulants, focusing on its safety and efficacy in specific and challenging patient populations. This compound is being developed to address the limitations of current therapies, particularly in patients with end-stage kidney disease, those with implanted medical devices, and individuals with genetic variations affecting warfarin metabolism.
Executive Summary
This compound (ATI-5923) is a next-generation oral anticoagulant that, like warfarin, inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of several clotting factors.[1] However, a key differentiator is its metabolism. Unlike warfarin, which is primarily metabolized by the highly variable cytochrome P450 (CYP) 2C9 enzyme, this compound is metabolized by the more predictable carboxyl esterase 2 (hCE-2).[1][2] This distinct metabolic pathway suggests a lower potential for drug-drug interactions and a more stable anticoagulant effect, particularly in patients with CYP2C9 genetic variants or those on multiple medications.[2][3]
Clinical evidence, primarily from the Phase 2/3 EMBRACE-AC trial, has demonstrated that this compound provides anticoagulation quality comparable to well-managed warfarin, with favorable trends in certain high-risk subgroups. This guide will delve into the quantitative data, experimental protocols, and underlying mechanisms to provide a clear comparison for researchers and drug development professionals.
Data Presentation: Quantitative Comparison of Anticoagulant Performance
The following tables summarize key efficacy and safety data for this compound compared to warfarin and Direct Oral Anticoagulants (DOACs) in the specified patient cohorts.
Table 1: Time in Therapeutic Range (TTR) - this compound vs. Warfarin (EMBRACE-AC Trial)
| Patient Cohort | This compound TTR (%) | Warfarin TTR (%) | p-value |
| Overall Population | 72.3 | 71.5 | 0.51 |
| Patients on CYP2C9 Interacting Drugs | 72.2 | 69.9 | 0.15 |
| Patients with Mechanical Heart Valves | 68.4 | 66.3 | 0.51 |
| CYP2C9 Variant Allele + CYP2C9 Interacting Drugs | 76.5 | 69.5 | 0.09 |
Table 2: Anticoagulation Quality in Patients with End-Stage Kidney Disease (ESKD) and Atrial Fibrillation (AFib)
| Anticoagulant | Key Efficacy Findings | Key Safety Findings |
| This compound | Currently under investigation in this cohort. | Generally well-tolerated in patients with chronic kidney disease in clinical trials. |
| Warfarin | TTR is often suboptimal. One study reported a median TTR of 56% in patients with LVADs, a population with frequent renal dysfunction. | Associated with an increased risk of bleeding complications. |
| DOACs | Non-inferior to warfarin in preventing stroke and systemic embolism. | May have a better safety profile regarding major bleeding compared to warfarin. However, their use in patients on dialysis remains a topic of debate due to varying degrees of renal clearance. |
Table 3: Anticoagulation in Patients with Left Ventricular Assist Devices (LVADs)
| Anticoagulant | Key Efficacy Findings | Key Safety Findings |
| This compound | Positioned as a potentially safer alternative to warfarin due to its metabolic profile. | Currently under investigation for this indication. |
| Warfarin | Standard of care, but achieving a stable TTR is challenging, with a reported median of 56%. | Suboptimal TTR is associated with an increased risk of both bleeding and thrombotic events. |
| DOACs | Evidence is emerging, with some studies suggesting non-inferiority to warfarin for preventing thromboembolic events. | May be associated with a lower risk of major bleeding compared to warfarin. However, DOACs are not currently recommended in guidelines for patients with mechanical circulatory support. |
Table 4: Anticoagulation in Patients with Prosthetic Heart Valves
| Anticoagulant | ACC/AHA Guideline Recommendations |
| This compound | Investigated in the EMBRACE-AC trial for patients with mechanical heart valves, showing comparable TTR to warfarin. |
| Warfarin | The standard of care for patients with mechanical heart valves, with specific INR targets depending on valve type and position. |
| DOACs | Contraindicated for patients with mechanical heart valves due to an increased risk of thromboembolic and bleeding events observed in clinical trials. |
Experimental Protocols: Key Clinical Trial Methodologies
A summary of the methodologies for key clinical trials is provided below to facilitate a deeper understanding of the evidence.
EMBRACE-AC Trial (this compound vs. Warfarin)
-
Study Design: A Phase 2/3, randomized, double-blind, parallel-group, active-control trial.
-
Patient Population: 607 patients with indications for chronic anticoagulation, including atrial fibrillation, venous thromboembolism, and mechanical heart valves.
-
Intervention: Patients were randomized to receive either this compound or warfarin.
-
Primary Endpoint: The primary efficacy endpoint was the Time in Therapeutic Range (TTR), calculated using the Rosendaal method.
-
Key Features: Dosing was managed by a centralized dose control center with access to genotyping for CYP2C9.
DOAC LVAD Trial (Apixaban vs. Warfarin)
-
Study Design: A Phase 2, open-label, randomized controlled trial.
-
Patient Population: Patients with a fully magnetically levitated LVAD.
-
Intervention: Patients were randomized to receive either apixaban (a DOAC) or warfarin.
-
Primary Endpoint: A composite of death or major hemocompatibility-related adverse events (stroke, device thrombosis, major bleeding, aortic root thrombus, and arterial non-central nervous system thromboembolism).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative metabolic pathways of Warfarin and this compound.
Caption: Mechanism of action for Vitamin K Antagonists like this compound and Warfarin.
Caption: Simplified workflow of the EMBRACE-AC clinical trial.
References
- 1. ACC/AHA Guidelines for Valve Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Emphasizes this compound's Promise and Need for Improved Anticoagulation in LVAD Patients [synapse.patsnap.com]
A Comparative Analysis of Tecarfarin and Acenocoumarol: Novel and Traditional Vitamin K Antagonists
In the landscape of anticoagulant therapy, the quest for safer and more predictable agents is a continuous endeavor. This guide provides a detailed comparative study of Tecarfarin, a novel vitamin K antagonist (VKA), and acenocoumarol, a long-standing coumarin derivative. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, pharmacokinetics, clinical efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action: A Shared Target, A Different Path
Both this compound and acenocoumarol exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[1][2] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide to its active, reduced form, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. By inhibiting VKOR, both drugs lead to the production of under-carboxylated, inactive forms of these clotting factors, thereby impeding the coagulation cascade.
While their target is the same, a key differentiator lies in their metabolic pathways. Acenocoumarol, a racemic mixture of R(+) and S(-) enantiomers, is primarily metabolized in the liver by the cytochrome P450 (CYP) system, particularly the CYP2C9 isoenzyme. This dependence on the highly polymorphic CYP2C9 enzyme contributes to significant inter-individual variability in drug response and a high potential for drug-drug interactions.
In contrast, this compound was specifically designed to bypass the CYP450 system. It is metabolized by a non-CYP450 pathway, primarily through hydrolysis mediated by carboxylesterases, to a single inactive metabolite. This metabolic profile suggests a lower propensity for drug-drug interactions and a more predictable anticoagulant response, particularly in patients with CYP2C9 genetic variants or those on multiple medications.
Pharmacokinetic Profile: A Tale of Two Half-Lives
The pharmacokinetic properties of this compound and acenocoumarol reveal significant differences that impact their clinical application.
| Parameter | This compound | Acenocoumarol |
| Metabolism | Primarily by carboxylesterases (non-CYP450) | Primarily by CYP2C9 |
| Half-life | 87 - 140 hours | 8 - 11 hours |
| Time to Peak Plasma Concentration | Not explicitly stated | 1 - 4 hours |
| Protein Binding | >99% | ~98% |
| Effect of Renal Impairment | Pharmacokinetics not significantly affected by severe renal impairment | Data not available in the provided results |
This compound exhibits a significantly longer elimination half-life (87-140 hours) compared to acenocoumarol (8-11 hours). This longer half-life may contribute to a more stable anticoagulant effect with less fluctuation in the International Normalized Ratio (INR). Furthermore, studies have shown that the pharmacokinetics of this compound are not significantly affected by severe renal impairment, a crucial advantage for patients with chronic kidney disease who are at high risk for thromboembolic events.
Clinical Efficacy: The Quest for Stable Anticoagulation
The primary measure of efficacy for VKAs is the Time in Therapeutic Range (TTR), which represents the percentage of time a patient's INR remains within the desired therapeutic window (typically 2.0-3.0). While no direct head-to-head trials comparing this compound and acenocoumarol were identified, their performance has been evaluated against the standard of care, warfarin.
A prospective observational study comparing acenocoumarol and warfarin in patients with atrial fibrillation found that the mean TTR was significantly higher in the acenocoumarol group (56.54% ± 19.67) compared to the warfarin group (50.69% ± 23.57) (p < 0.05). Another study in patients with nonvalvular atrial fibrillation showed that while there was no significant difference in the percentage of therapeutic INR values, acenocoumarol demonstrated significantly better anticoagulation stability over a one-year period. However, a nationwide study in patients with mechanical prosthetic heart valves found a lower mean TTR in the acenocoumarol group (56.1 ± 19.2%) compared to the warfarin group (61.6 ± 19.4%) (p < 0.001).
The EMBRACE-AC trial, a Phase 2/3 study, compared this compound with warfarin in patients requiring chronic anticoagulation. The mean TTR was not significantly different between the two groups (72.3% for this compound vs. 71.5% for warfarin; p=0.51). However, in a post-hoc analysis that excluded INR values when patients were temporarily off their medication, the number of INR values in the therapeutic range was significantly higher for this compound (68.8%) than for warfarin (66.4%) (p<0.04).
| Clinical Outcome | This compound (vs. Warfarin) | Acenocoumarol (vs. Warfarin) |
| Time in Therapeutic Range (TTR) | 72.3% vs. 71.5% (p=0.51) in EMBRACE-AC trial | 56.54% vs. 50.69% (p<0.05) in one atrial fibrillation study; 56.1% vs. 61.6% (p<0.001) in a mechanical heart valve study |
| Major Bleeding Events | 1.6% of subjects in the EMBRACE-AC trial | Rate of 2.39 episodes per 100 patient-years in one study |
Safety Profile: A Look at Bleeding Risks
The primary safety concern with all anticoagulants is the risk of bleeding. In the EMBRACE-AC trial, major bleeding was observed in 1.6% of subjects treated with this compound. For acenocoumarol, one study reported a rate of major hemorrhage of 2.39 episodes per 100 patient-years. A prospective study comparing acenocoumarol and warfarin found a lower incidence of bleeding as an adverse drug reaction in the acenocoumarol group.
Experimental Protocols
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound and acenocoumarol.
Methodology (General Overview):
-
Study Design: Single or multiple ascending dose studies in healthy volunteers or specific patient populations. Cross-over designs are often employed for comparative studies.
-
Drug Administration: Oral administration of the investigational drug at various dose levels.
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dose.
-
Plasma Concentration Analysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) are calculated from the concentration-time data.
International Normalized Ratio (INR) Measurement
Objective: To monitor the anticoagulant effect of this compound and acenocoumarol.
Methodology (General Overview):
-
Sample Collection: A blood sample is collected from the patient. This can be a venous blood sample for laboratory analysis or a capillary blood sample for point-of-care (POC) testing.
-
Prothrombin Time (PT) Measurement: The blood sample is mixed with a thromboplastin reagent to initiate the extrinsic pathway of the coagulation cascade. The time it takes for the blood to clot is measured as the prothrombin time (PT).
-
INR Calculation: The INR is calculated using the following formula: INR = (Patient PT / Mean Normal PT)^ISI Where:
-
Patient PT is the prothrombin time of the patient's blood.
-
Mean Normal PT is the geometric mean prothrombin time of a normal patient population.
-
ISI (International Sensitivity Index) is a value that standardizes the thromboplastin reagent to an international reference standard.
-
-
Dose Adjustment: The patient's INR value is used to guide dose adjustments of the anticoagulant to maintain the INR within the target therapeutic range.
Visualizing the Pathways and Processes
References
Tecarfarin vs. Warfarin: A Comparative Analysis of Time in Therapeutic Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tecarfarin and warfarin, focusing on their respective impacts on the time in therapeutic range (TTR), a critical measure of anticoagulation control. The information presented is based on available clinical trial data and pharmacological profiles.
Introduction
Warfarin, a vitamin K antagonist, has been the standard oral anticoagulant for decades.[1][2][3] However, its effectiveness is limited by a narrow therapeutic window, significant inter-individual variability in dose response, and numerous drug and food interactions, primarily due to its metabolism via the cytochrome P450 (CYP450) enzyme system.[1][4] this compound is a novel vitamin K antagonist that is structurally similar to warfarin but has a distinct metabolic pathway, offering the potential for more predictable and stable anticoagulation.
Mechanism of Action
Both this compound and warfarin exert their anticoagulant effects by inhibiting the vitamin K epoxide reductase (VKOR) enzyme. This inhibition depletes reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), thereby reducing their procoagulant activity.
A key difference lies in their metabolism. Warfarin is metabolized by the CYP450 system, particularly the CYP2C9 enzyme, which is prone to genetic polymorphisms and interactions with other drugs. In contrast, this compound is primarily metabolized by carboxylesterases, bypassing the CYP450 pathway. This difference is hypothesized to result in a more stable international normalized ratio (INR) and an improved TTR for this compound.
Comparative Data on Time in Therapeutic Range (TTR)
The primary measure of efficacy for oral anticoagulants is the percentage of time a patient's INR remains within the desired therapeutic range (typically 2.0 to 3.0). The following table summarizes the key TTR data from comparative clinical studies.
| Clinical Trial | Drug | Mean TTR (%) | Patient Population | Key Findings |
| EmbraceAC | This compound | 74.0% | Patients requiring chronic anticoagulation (atrial fibrillation, DVT/PE, etc.) | This compound was not statistically superior to warfarin in the overall population. |
| Warfarin | 73.2% | In a pre-specified subgroup of patients taking CYP2C9 inhibitors, this compound showed a significantly higher TTR compared to warfarin. | ||
| Phase II Study | This compound | 71.4% | Patients with atrial fibrillation switched from warfarin | Demonstrated a good TTR within three weeks of switching to this compound. |
| ROCKET AF | Warfarin | 55.2% | Patients with non-valvular atrial fibrillation | This large trial provides a benchmark for TTR with warfarin in a broad patient population. |
Experimental Protocols
The EmbraceAC Trial
The "EmbraceAC" study was a pivotal, 6-9 month, randomized, double-blind, multicenter trial designed to evaluate the superiority of this compound over warfarin in maintaining TTR.
-
Patient Population: 612 patients requiring chronic oral anticoagulation for conditions such as atrial fibrillation, deep vein thrombosis/pulmonary embolism, cardiomyopathy, or heart valve replacement.
-
Intervention: Patients were randomized to receive either this compound or warfarin. Dosing was managed by a central dose control center with access to prospective genotyping for CYP2C9.
-
Primary Endpoint: The primary efficacy endpoint was the interpolated time in therapeutic range (TTR).
-
Monitoring: INR was monitored weekly, and the data was analyzed on an intent-to-treat basis.
The workflow for determining TTR in a clinical trial setting is illustrated in the diagram below.
Signaling Pathway
The mechanism of action for both this compound and warfarin involves the inhibition of the Vitamin K cycle, which is essential for the activation of clotting factors.
Conclusion
This compound, a novel vitamin K antagonist, offers a theoretical advantage over warfarin due to its metabolism via esterases, which avoids the complexities of the CYP450 system. While the pivotal EmbraceAC trial did not demonstrate overall statistical superiority in TTR, the findings in subgroups of patients on CYP2C9 inhibitors suggest a potential clinical benefit in specific populations. Further research is warranted to fully elucidate the clinical impact of this compound on anticoagulation management.
References
Tecarfarin's Cross-Reactivity Profile: A Comparative Analysis with Warfarin
A deep dive into the metabolic pathways and clinical performance of Tecarfarin reveals a distinct profile with potentially reduced cross-reactivity compared to the traditional vitamin K antagonist, warfarin. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals.
This compound, a novel vitamin K antagonist (VKA), operates through the same pharmacodynamic pathway as warfarin by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition depletes reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, thereby exerting its anticoagulant effect. However, the key distinction and the basis for its potentially lower cross-reactivity lies in its metabolic pathway. While warfarin is primarily metabolized by the highly polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2C9, this compound is metabolized by carboxyl esterases.[1][2] This fundamental difference suggests a lower propensity for drug-drug interactions with medications that inhibit or induce CYP2C9, a common source of variability and adverse events with warfarin therapy.
Quantitative Comparison of this compound and Warfarin
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in metabolism, drug interactions, and clinical outcomes between this compound and warfarin.
| Parameter | This compound | Warfarin | Study Population/Model | Key Finding |
| Metabolism | ||||
| Primary Metabolic Pathway | Carboxyl esterases[1] | CYP2C9 (S-warfarin), CYP1A2, CYP3A4 (R-warfarin) | In vitro / In vivo | This compound bypasses the highly variable CYP450 system. |
| Pharmacokinetics in Chronic Kidney Disease (CKD) | ||||
| Mean Plasma Concentration Change in CKD vs. Healthy Volunteers | <15% higher[3] | (S)-warfarin: 44% higher(R,S)-warfarin: 27% higher[3] | Single-dose crossover study in patients with severe CKD | Warfarin clearance is significantly reduced in CKD, while this compound's is not. |
| Elimination Half-life (t1/2) Change in CKD vs. Healthy Volunteers | 8% decrease | (S)-warfarin: 20% increase(R,S)-warfarin: 8% increase | Single-dose crossover study in patients with severe CKD | This compound's elimination is not impaired by severe renal dysfunction. |
| Drug-Drug Interactions | ||||
| Effect of Fluconazole (CYP2C9/CYP3A4 Inhibitor) on AUC | 91.2% (no significant change) | 213% (significant increase) | Healthy adult participants | This compound is not susceptible to interactions with strong CYP2C9/3A4 inhibitors. |
| Effect of Amiodarone (CYP2C9 Inhibitor) on Anticoagulation | No measurable effect | Significant increase | Beagle dogs | Preclinical data supports a lower risk of interaction with CYP2C9 inhibitors. |
| Clinical Efficacy (EmbraceAC Trial) | ||||
| Time in Therapeutic Range (TTR) - Overall | 72.3% | 71.5% | Patients requiring chronic anticoagulation (n=607) | This compound was non-inferior to well-managed warfarin in the overall population. |
| TTR in Patients on CYP2C9-Interacting Drugs | 72.2% | 69.9% | Subgroup analysis (this compound n=92, Warfarin n=87) | A trend towards improved TTR with this compound in patients at risk of drug-drug interactions. |
| TTR in Patients with CYP2C9 Variant Allele and on CYP2C9-Interacting Drugs | 76.5% | 69.5% | Subgroup analysis (this compound n=24, Warfarin n=31) | A more pronounced trend of improved TTR in a high-risk patient subgroup. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on available information from clinical trial registries and publications.
The EmbraceAC Trial (NCT00566833)
This Phase 2/3, multicenter, randomized, double-blind, parallel-group, active-control study compared the efficacy and safety of this compound and warfarin in patients requiring chronic anticoagulation.
-
Patient Population: 607 patients with indications for chronic anticoagulation, such as atrial fibrillation, prosthetic heart valves, or a history of venous thromboembolism.
-
Intervention: Patients were randomized to receive either this compound or warfarin. Dosing was managed by a centralized dose control center with access to genotyping to optimize warfarin dosing.
-
Primary Endpoint: The primary efficacy endpoint was the Time in Therapeutic Range (TTR), calculated using the Rosendaal method, which uses linear interpolation to estimate INR values between scheduled measurements.
-
Subgroup Analyses: Pre-specified subgroup analyses included patients taking concomitant medications known to inhibit CYP2C9. A list of common CYP2C9 inhibitors can be found in various drug interaction databases.
Pharmacokinetics in Chronic Kidney Disease (CKD)
This was a single-dose, randomized, two-way crossover study to evaluate the pharmacokinetics of this compound and warfarin in patients with severe CKD.
-
Patient Population: Patients with severe chronic kidney disease (estimated glomerular filtration rate <30 mL/min/1.73 m²) and healthy volunteers.
-
Study Design: Participants received a single oral dose of this compound or warfarin, followed by a washout period and then the alternate drug.
-
Pharmacokinetic Analysis: Serial blood samples were collected over time to determine the plasma concentrations of this compound and warfarin and their metabolites. Pharmacokinetic parameters such as Area Under the Curve (AUC) and elimination half-life (t1/2) were calculated. The specific analytical methodology (e.g., LC-MS/MS) for drug quantification was not detailed in the available abstracts.
Drug-Drug Interaction Study with Fluconazole
This was a randomized, open-label, single-center study to assess the effect of the strong CYP2C9 and moderate CYP3A4 inhibitor, fluconazole, on the pharmacokinetics of this compound and warfarin.
-
Study Population: Healthy adult volunteers.
-
Study Design: Participants received a single oral dose of either this compound or warfarin. After a washout period, they received fluconazole for several days to achieve steady-state concentrations, followed by a second single dose of this compound or warfarin.
-
Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetic profiles of this compound and warfarin with and without fluconazole co-administration. The ratio of the log-transformed mean AUC with and without fluconazole was calculated.
Preclinical Evaluation in Beagle Dogs
This in vivo study aimed to compare the anticoagulant effects of this compound and warfarin and their susceptibility to a CYP2C9 inhibitor.
-
Animal Model: Conscious beagle dogs were used.
-
Study Design: Animals received oral doses of this compound or warfarin. In the drug interaction part of the study, the CYP2C9 inhibitor amiodarone was co-administered with either this compound or warfarin.
-
Assessments: The anticoagulant effect was assessed by measuring prothrombin time (PT) and the activity of coagulation factors. Plasma drug concentrations were also measured.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed.
Caption: Metabolic pathways of Warfarin and this compound.
References
- 1. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel vitamin K reductase antagonist, is not affected by CYP2C9 and CYP3A4 inhibition following concomitant administration of fluconazole in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bleeding Events with Tecarfarin and Warfarin: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of bleeding events associated with Tecarfarin and the traditional anticoagulant, warfarin. This analysis is based on available clinical trial data and focuses on quantitative outcomes and experimental methodologies.
Executive Summary
This compound, a novel vitamin K antagonist, was developed as an alternative to warfarin for chronic anticoagulation. A key differentiating feature of this compound is its metabolism, which is primarily mediated by carboxylesterases rather than the cytochrome P450 (CYP450) system. This metabolic pathway was anticipated to result in a more predictable anticoagulant response and potentially a better safety profile, particularly concerning bleeding events.
Clinical trial data from the Phase 2/3 EmbraceAC study suggests that while this compound did not demonstrate superiority over well-managed warfarin in terms of time in therapeutic range (TTR), there was a numerical trend favoring this compound regarding major bleeding events. The subsequent Phase 3 TACT trial was designed to further evaluate the safety and efficacy of this compound in a "real-world" setting, employing the standardized Bleeding Academic Research Consortium (BARC) criteria for classifying bleeding events. However, the complete results of the TACT trial, particularly the quantitative data on bleeding events, are not yet fully available in published literature.
Quantitative Data on Bleeding Events: EmbraceAC Trial
The EmbraceAC trial was a randomized, double-blind, parallel-group study that compared this compound to warfarin in 607 patients requiring chronic anticoagulation. The trial found no statistically significant difference in the overall incidence of thromboembolic or bleeding events between the two treatment groups.
However, a numerical imbalance in major bleeding and thrombotic events was observed, favoring this compound.
| Outcome | This compound (n=303) | Warfarin (n=304) |
| Major Bleeding Events | 5 (1.6%) | 11 (3.6%) |
| Thrombotic and Major Bleeding Events (Composite) | 5 (1.6%) | 11 (3.6%) |
Data from a Zacks Small-Cap Research report on Cadrenal Therapeutics, Inc.
It is important to note that the overall rates of adverse events were comparable between the two groups, with treatment-emergent adverse events reported in 93.2% of patients receiving this compound and 90.5% of those receiving warfarin.
Experimental Protocols
A critical aspect of comparing bleeding events across clinical trials is understanding the methodologies used for their assessment and classification.
EmbraceAC Trial
TACT Trial
The this compound Anti-Coagulation Trial (TACT) was a "real-world," randomized, open-label study designed to compare the safety and efficacy of this compound and warfarin in approximately 1000 subjects. A key feature of this trial's protocol was the use of the Bleeding Academic Research Consortium (BARC) criteria to standardize the classification of bleeding events.
Bleeding Academic Research Consortium (BARC) Definitions:
-
Type 0: No bleeding.
-
Type 1: Bleeding that is not actionable and does not cause the patient to seek treatment.
-
Type 2: Any clinically overt sign of hemorrhage that is "actionable" and requires diagnostic studies, hospitalization, or treatment by a healthcare professional.
-
Type 3a: Overt bleeding plus a hemoglobin drop of 3 to < 5 g/dL or any transfusion with overt bleeding.
-
Type 3b: Overt bleeding plus a hemoglobin drop of ≥ 5 g/dL, cardiac tamponade, bleeding requiring surgical intervention for control, or bleeding requiring intravenous vasoactive agents.
-
Type 3c: Intracranial hemorrhage or intraocular bleed compromising vision.
-
Type 4: Coronary artery bypass graft (CABG)-related bleeding.
-
Type 5: Fatal bleeding (5a: probable, 5b: definite).
The primary safety endpoint of the TACT trial was the time to the first BARC category 3-5 bleeding event. The secondary safety endpoint was the time to the first BARC category 2-5 bleeding event.
Signaling Pathways and Mechanism of Action
Both this compound and warfarin are vitamin K antagonists. They exert their anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition disrupts the vitamin K cycle, leading to the production of inactive forms of vitamin K-dependent clotting factors (Factors II, VII, IX, and X) and anticoagulant proteins (Protein C and S).
The key difference lies in their metabolism. Warfarin is metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, particularly CYP2C9. Genetic variations in CYP2C9 and interactions with numerous other drugs can significantly impact warfarin's efficacy and safety. This compound, by contrast, is primarily metabolized by carboxylesterases, a pathway that is generally less susceptible to genetic variability and drug-drug interactions.
Caption: Mechanism of action for this compound and warfarin.
Experimental Workflow for Clinical Trials
The general workflow for clinical trials comparing anticoagulants like this compound and warfarin involves several key stages, from patient recruitment to data analysis.
Caption: Generalized workflow of a comparative clinical trial.
Conclusion
Based on the available data from the EmbraceAC trial, this compound demonstrated a favorable safety profile with a numerically lower incidence of major bleeding events compared to well-managed warfarin. The lack of complete, published data from the TACT trial, which utilized the standardized BARC criteria, currently limits a more definitive comparative analysis of a broader range of bleeding events. For researchers and drug development professionals, the key takeaway is that while this compound's distinct metabolic pathway did not translate to superior TTR in the EmbraceAC study, the trend towards fewer major bleeds warrants further investigation. The forthcoming results from the TACT trial will be crucial in providing a more comprehensive understanding of this compound's bleeding risk profile in a real-world setting.
Tecarfarin: A New-Generation Anticoagulant with a Validated Reduced Drug Interaction Profile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tecarfarin and warfarin, focusing on the validation of this compound's reduced drug interaction profile. The information presented is supported by experimental data from clinical trials.
This compound, a novel vitamin K antagonist, offers a significant advantage over traditional anticoagulants like warfarin through its distinct metabolic pathway, leading to a more predictable and stable anticoagulant effect with a reduced potential for drug-drug interactions. While both drugs share the same mechanism of action by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, their metabolism is the key differentiator.
Warfarin is primarily metabolized by the cytochrome P450 (CYP450) enzyme system, particularly CYP2C9.[1] This makes its efficacy susceptible to a wide range of drug-drug interactions with medications that inhibit or induce these enzymes, as well as to genetic variations in the CYP2C9 gene.[1][2] In contrast, this compound is metabolized by carboxylesterases to a single, inactive metabolite, thereby bypassing the CYP450 pathway and its associated interaction risks.[3][4]
Comparative Data on Anticoagulation Stability
Clinical trial data demonstrates this compound's potential for more stable anticoagulation, particularly in patients with factors known to complicate warfarin therapy.
Time in Therapeutic Range (TTR)
The EmbraceAC trial, a randomized, double-blind study, compared the percentage of time patients spent within their target International Normalized Ratio (INR) range (TTR) when treated with either this compound or warfarin. While the overall TTR was similar between the two groups, a notable trend emerged in patients taking concomitant medications known to interact with CYP2C9.
| Patient Subgroup | This compound TTR (%) | Warfarin TTR (%) | p-value |
| Overall Population | 72.3 | 71.5 | 0.51 |
| Patients on CYP2C9-interacting drugs | 72.2 | 69.9 | 0.15 |
| Patients with CYP2C9 variant allele and on CYP2C9-interacting drugs | 76.5 | 69.5 | 0.09 |
Table 1: Time in Therapeutic Range (TTR) in the EmbraceAC Trial
These findings suggest that this compound may offer a more stable anticoagulant effect in patients on multiple medications. The TACT (this compound for AntiCoagulation Trial), a "real-world" study, was designed to further investigate this by specifically enrolling patients taking at least one CYP2C9-interacting medication and/or having chronic kidney disease or a CYP2C9 genetic variant.
Pharmacokinetic Profile in Chronic Kidney Disease
A Phase 1 clinical trial directly compared the pharmacokinetics of this compound and warfarin in subjects with severe chronic kidney disease (CKD), a condition known to affect warfarin metabolism. The results highlighted a significant difference in how the two drugs are handled in this patient population.
| Pharmacokinetic Parameter | This compound | Warfarin ((S)-warfarin) |
| Mean Plasma Concentration (in CKD vs. Healthy) | <15% higher | 44% higher |
| Elimination Half-life (t½) (in CKD vs. Healthy) | 8% decrease | 20% increase |
Table 2: Impact of Severe Chronic Kidney Disease on this compound and Warfarin Pharmacokinetics *As compared to healthy volunteers.
These data indicate that the metabolism of warfarin is significantly inhibited in patients with CKD, while this compound's metabolism remains largely unaffected. This suggests a more predictable dosing regimen for this compound in this high-risk patient group.
Reduced Potential for Drug-Drug Interactions
The fundamental difference in metabolism between this compound and warfarin translates to a significantly lower potential for drug-drug interactions with this compound. A multitude of drugs are known to inhibit or induce the CYP2C9 enzyme, thereby affecting warfarin levels and increasing the risk of bleeding or thrombosis.
Common CYP2C9 Interacting Drugs with Warfarin:
-
Inhibitors (Increase Warfarin Effect):
-
Amiodarone
-
Fluconazole
-
Metronidazole
-
Sulfamethoxazole/Trimethoprim
-
Fluvastatin
-
-
Inducers (Decrease Warfarin Effect):
-
Rifampin
-
Carbamazepine
-
Phenobarbital
-
Because this compound's metabolism is not dependent on the CYP450 system, these interactions are not anticipated.
Experimental Protocols
EmbraceAC Trial Methodology
The EmbraceAC study was a Phase 2/3, multicenter, randomized, double-blind, parallel-group, active-control trial.
-
Participants: 607 patients with indications for chronic anticoagulation were randomized to receive either this compound or warfarin.
-
Dosing: Dosing for both drugs was managed by a centralized dose control center with access to patient genotyping for CYP2C9.
-
Primary Endpoint: The primary efficacy endpoint was the percentage of time in the therapeutic INR range (TTR).
-
Monitoring: INR levels were monitored regularly throughout the study to guide dose adjustments.
TACT Trial Design
The TACT was designed as a "real-world," randomized, open-label study.
-
Participants: The study aimed to enroll approximately 1,000 subjects requiring chronic oral anticoagulation.
-
Enrichment Criteria: The trial specifically enrolled patients with at least one factor known to complicate warfarin therapy:
-
Concomitant use of a CYP2C9-interacting medication.
-
Chronic kidney disease (Stage 3 or 4).
-
Presence of a CYP2C9 genetic variant allele.
-
-
Objective: To compare the quality of anticoagulation control between this compound and warfarin in a patient population that reflects clinical practice challenges.
Visualizing the Difference
Mechanism of Action and Metabolism
Caption: Mechanism of action and metabolic pathways of Warfarin and this compound.
Clinical Trial Workflow
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Warfarin (Coumadin) – CYP2C9 / VKORC1 / CYP4F2 – MyDrugGenome [mydruggenome.org]
- 3. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cadrenal.com [cadrenal.com]
Tecarfarin vs. Other Anticoagulants in Patients with Mechanical circulatory Support: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of anticoagulation in patients with mechanical circulatory support (MCS) devices, such as left ventricular assist devices (LVADs), presents a significant clinical challenge. These patients require lifelong anticoagulation to prevent devastating thromboembolic events, including pump thrombosis and stroke, yet they are also at a high risk of bleeding complications.[1] The current standard of care, vitamin K antagonists (VKAs) like warfarin, is fraught with difficulties related to maintaining a stable therapeutic international normalized ratio (INR). This guide provides a detailed comparison of Tecarfarin, a novel VKA, with other anticoagulants, focusing on their potential application in the MCS population.
Executive Summary
This compound is a novel vitamin K antagonist (VKA) currently under development for, among other indications, the prevention of thromboembolism in patients with MCS.[2][3] Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, this compound is metabolized by carboxylesterases.[4][5] This key difference is anticipated to result in a more predictable anticoagulant response and fewer drug-drug interactions, a significant advantage in the often complex medication regimens of MCS patients. While direct oral anticoagulants (DOACs) have revolutionized anticoagulation for many conditions, they are generally not recommended for patients with mechanical heart valves or LVADs due to an increased risk of thromboembolic events observed in clinical trials.
Comparative Analysis of Anticoagulant Properties
The following table summarizes the key properties of this compound, warfarin, and DOACs.
| Feature | This compound | Warfarin | Direct Oral Anticoagulants (DOACs) |
| Mechanism of Action | Inhibition of Vitamin K Epoxide Reductase (VKOR) | Inhibition of Vitamin K Epoxide Reductase (VKOR) | Direct inhibition of Factor Xa (e.g., Rivaroxaban, Apixaban) or Thrombin (e.g., Dabigatran) |
| Metabolism | Carboxylesterases | Cytochrome P450 (CYP2C9, CYP3A4, etc.) | Varies by agent, may involve CYP3A4 |
| Monitoring | International Normalized Ratio (INR) | International Normalized Ratio (INR) | Generally not required, but anti-Factor Xa assays can be used for some agents |
| Half-life | ~119 hours | ~20-60 hours | Short (e.g., 5-13 hours for Rivaroxaban) |
| Reversal Agent | Vitamin K, Fresh Frozen Plasma | Vitamin K, Prothrombin Complex Concentrate (PCC), Fresh Frozen Plasma | Specific reversal agents available (e.g., Andexanet alfa for Factor Xa inhibitors, Idarucizumab for Dabigatran) |
| Drug-Drug Interactions | Fewer than warfarin, as it avoids the CYP450 pathway | Numerous, due to CYP450 metabolism | Varies by agent, some interactions via P-glycoprotein and CYP3A4 |
| Use in MCS | Investigational; granted Orphan Drug Designation by the FDA for this indication | Standard of care, but associated with unstable INR and bleeding complications | Generally not recommended for mechanical heart valves/LVADs |
Clinical Data in Relevant Patient Populations
Direct comparative data of this compound in a dedicated MCS population is still emerging. However, the EmbraceAC trial provides valuable insights from a sub-group of patients with mechanical heart valves.
The EmbraceAC Trial: Mechanical Heart Valve Sub-analysis
The EmbraceAC trial was a Phase 2/3, randomized, double-blind study comparing the quality of anticoagulation with this compound versus warfarin in patients requiring chronic anticoagulation. A pre-specified subgroup analysis was conducted in patients with mechanical heart valves.
Table 2: EmbraceAC Trial - Mechanical Heart Valve Subgroup Data
| Outcome | This compound (n=42) | Warfarin (n=42) | p-value |
| Time in Therapeutic Range (TTR) | 68.4% | 66.3% | 0.51 |
| Major Bleeding Events | Not significantly different | Not significantly different | NS |
| Thromboembolic Events | Not significantly different | Not significantly different | NS |
While the superiority of this compound for TTR was not demonstrated in this subgroup, it showed a comparable safety and efficacy profile to well-controlled warfarin.
Insights from the ARIES-HM3 Trial
A secondary analysis of the ARIES-HM3 trial, which evaluated the removal of aspirin from the antithrombotic regimen in LVAD patients on VKA (warfarin) therapy, highlighted a significant inverse relationship between TTR and bleeding events. This underscores the critical need for stable anticoagulation in this population, a potential advantage of this compound.
Experimental Protocols
Detailed experimental protocols for ongoing or planned trials are not fully public. However, a typical clinical trial comparing this compound to warfarin in an MCS population would likely include the following methodologies:
-
Study Design: A randomized, controlled, open-label or double-blind trial.
-
Patient Population: Patients with a durable MCS device (e.g., LVAD) requiring chronic anticoagulation.
-
Intervention: Daily oral administration of this compound or warfarin.
-
Dosage: Dose-adjusted to a target INR range (e.g., 2.0-3.0).
-
Primary Endpoint: Percentage of time in the therapeutic INR range (TTR).
-
Secondary Endpoints:
-
Incidence of major bleeding events (as defined by ISTH criteria).
-
Incidence of thromboembolic events (e.g., stroke, pump thrombosis).
-
Time to stable anticoagulant dose.
-
Pharmacokinetic and pharmacodynamic assessments.
-
-
Monitoring: Frequent INR monitoring, especially during the dose-initiation phase, followed by regular monitoring throughout the study. Clinical and laboratory monitoring for adverse events.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Vitamin K Antagonists
Caption: Mechanism of action of this compound and Warfarin via inhibition of VKOR.
Metabolic Pathways of this compound and Warfarin
Caption: Contrasting metabolic pathways of this compound and Warfarin.
General Experimental Workflow for a Comparative Anticoagulation Trial
Caption: A generalized workflow for a clinical trial comparing this compound and Warfarin.
Future Directions
The development of this compound for the MCS population is a promising step towards addressing the unmet need for a safer and more predictable oral anticoagulant. A planned pivotal trial, TECH-LVAD, will directly compare this compound to warfarin in LVAD patients and will be crucial in determining its role in this high-risk population. The unique metabolic profile of this compound suggests it could offer a significant advantage over warfarin, potentially leading to improved time in therapeutic range and a reduction in bleeding complications. For drug development professionals, the journey of this compound highlights the value of targeting specific patient populations with high unmet needs and designing molecules to overcome the known limitations of existing therapies.
References
- 1. cadrenal.com [cadrenal.com]
- 2. New Direct Oral Anticoagulants (DOAC) and Their Use Today - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Published Findings Highlight this compound's Potential and Reinforce Need for Better Anticoagulation Therapy in LVAD Patients [prnewswire.com]
- 5. Effect of this compound, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tecarfarin: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance on the proper disposal procedures for Tecarfarin, a novel vitamin K antagonist, intended for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), it is imperative to handle and dispose of it with the caution accorded to all laboratory chemicals.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Safety and Handling Precautions
All personnel handling this compound should be familiar with the following safety and handling precautions as outlined in the Safety Data Sheet.
| Precaution Category | Specific Recommendation | Source |
| Engineering Controls | Ensure adequate ventilation. Provide an accessible safety shower and eye wash station. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing are required. | [1] |
| Respiratory Protection | A suitable respirator should be used when handling the compound. | [1] |
| Environmental Exposure Controls | Prevent the product from entering drains, water courses, or the soil. | [1] |
| Spill Response | In case of a spill, use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Absorb spills with a finely-powdered liquid-binding material. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material according to regulations. | |
| First Aid: Eye Contact | Remove contact lenses, locate an eye-wash station, and immediately flush eyes with large amounts of water. Seek prompt medical attention. | |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention. | |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. | |
| First Aid: Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
This compound Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended step-by-step procedure for the proper disposal of this compound in a laboratory setting. This process is designed to minimize environmental impact and ensure the safety of all personnel.
Experimental Protocol for this compound Disposal
-
Deactivation of Pure Compound (if necessary and feasible):
-
Note: Currently, there are no specific published protocols for the chemical deactivation of this compound. The compound is stable under recommended storage conditions and has no listed hazardous reactions. Therefore, direct disposal of the unaltered compound via a certified hazardous waste contractor is the recommended primary approach.
-
-
Segregation and Collection of this compound Waste:
-
All solid waste contaminated with this compound (e.g., unused compound, contaminated PPE, absorbent materials from spills) should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling of Waste Containers:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the CAS number "867257-26-9." Include the accumulation start date and any other information required by your institution.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted by a licensed and certified hazardous waste management company.
-
-
Documentation:
-
Maintain a detailed log of all this compound waste generated and disposed of, including quantities and dates. Retain all disposal manifests and documentation provided by the waste management company as required by institutional and regulatory standards.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway of this compound Metabolism
While not directly related to disposal, understanding the metabolic pathway of this compound can be valuable for researchers. Unlike warfarin, which is primarily metabolized by the cytochrome P450 system, this compound is designed to be metabolized by esterases. This distinction is a key feature of its design to reduce drug-drug interactions.
Caption: Simplified metabolic pathway of this compound.
References
Essential Safety and Logistics for Handling Tecarfarin
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of investigational compounds like Tecarfarin is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. The following PPE is recommended to minimize exposure risk.[1]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Experimental Protocol: Safe Handling Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and operational integrity. This involves ensuring adequate ventilation and the availability of safety equipment like showers and eye wash stations in the work area.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Management : In the event of a spill, prevent further leakage.[1] Absorb the spill with an inert material such as diatomite or universal binders.[1] Following absorption, decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Waste Disposal : As this compound is an anticoagulant in the same class as warfarin, it is prudent to handle its disposal with similar precautions. Warfarin is considered a hazardous waste by the Environmental Protection Agency (EPA) and is found on both the P and U lists of hazardous materials, necessitating specific disposal methods.
Unused or expired this compound, as well as contaminated materials, should be collected in designated, sealed containers. The most effective method for the disposal of warfarin-related waste is incineration, often facilitated through a drug take-back program or a certified medical waste management provider. For research laboratories, it is recommended to contact the institution's Environmental Health and Safety (EHS) department to ensure disposal aligns with federal, state, and local regulations for hazardous waste. Empty containers should be triple-rinsed before disposal, with the rinseate also treated as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
